3,5-Difluoro-3'-methylbenzhydrol
Description
The exact mass of the compound this compound is 234.08562133 g/mol and the complexity rating of the compound is 236. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,5-difluorophenyl)-(3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O/c1-9-3-2-4-10(5-9)14(17)11-6-12(15)8-13(16)7-11/h2-8,14,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWLUIFUVAJVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC(=CC(=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249366 | |
| Record name | 3,5-Difluoro-α-(3-methylphenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-75-4 | |
| Record name | 3,5-Difluoro-α-(3-methylphenyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-α-(3-methylphenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,5-Difluoro-3'-methylbenzhydrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-3'-methylbenzhydrol is a fluorinated derivative of benzhydrol. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved lipophilicity. These characteristics make fluorinated compounds, including benzhydrol derivatives, attractive candidates in drug discovery and materials science. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, compiled from available scientific literature.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties can be summarized. Further experimental validation is required for precise quantitative values.
| Property | Data | Source |
| CAS Number | 842140-75-4 | Generic chemical supplier information |
| Molecular Formula | C₁₄H₁₂F₂O | Generic chemical supplier information |
| Molecular Weight | 234.24 g/mol | Generic chemical supplier information |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
Synthesis and Purification
The synthesis of this compound can be approached through established methods for benzhydrol synthesis, primarily via the reduction of the corresponding benzophenone or through a Grignard reaction.
General Synthesis Workflow
3,5-Difluoro-3'-methylbenzhydrol: A Technical Overview
CAS Number: 842140-75-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Difluoro-3'-methylbenzhydrol, a fluorinated diarylmethane derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic synthesis and medicinal chemistry to present probable synthetic routes, predicted physicochemical properties, and potential biological activities based on structurally related molecules.
Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₄H₁₂F₂O | - |
| Molecular Weight | 234.24 g/mol | - |
| XLogP3 | 3.8 | Prediction of lipophilicity |
| Hydrogen Bond Donors | 1 | The hydroxyl group |
| Hydrogen Bond Acceptors | 3 | The oxygen and two fluorine atoms |
| Rotatable Bond Count | 2 | - |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through two primary and well-established synthetic strategies for benzhydrol derivatives: the Grignard reaction and the reduction of a corresponding benzophenone.
Method 1: Grignard Reaction (Proposed)
This is a highly probable route involving the nucleophilic addition of a Grignard reagent to an aldehyde.
Reaction:
3,5-Difluorobenzaldehyde + 3-Methylphenylmagnesium bromide → this compound
Detailed Experimental Protocol:
-
Preparation of 3-Methylphenylmagnesium bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
The entire apparatus must be under an inert atmosphere (e.g., dry nitrogen or argon).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 3-bromotoluene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the 3-bromotoluene solution to the magnesium. The reaction is initiated by gentle warming.
-
Once the reaction starts (indicated by bubbling and a color change), add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3,5-Difluorobenzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 3,5-difluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
-
Method 2: Reduction of 3,5-Difluoro-3'-methylbenzophenone (Alternative)
This method involves the synthesis of the corresponding benzophenone followed by its reduction.
Reaction:
3,5-Difluoro-3'-methylbenzophenone + Reducing Agent → this compound
Detailed Experimental Protocol:
-
Synthesis of 3,5-Difluoro-3'-methylbenzophenone:
-
This intermediate can be synthesized via a Friedel-Crafts acylation of toluene with 3,5-difluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
-
-
Reduction to this compound:
-
Dissolve 3,5-Difluoro-3'-methylbenzophenone (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise with stirring.[1][2][3]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add water to quench the excess reducing agent, followed by dilute hydrochloric acid to neutralize the mixture.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and solvent evaporation, the crude product can be purified by recrystallization or column chromatography.
-
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been published, the structural motifs present suggest potential areas of pharmacological interest.
Role of Fluorine in Drug Design: The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance various properties.[4] Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions.[4][5]
Activity of Benzhydrol Derivatives: Benzhydrol derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[6][7][8] For instance, some benzhydrol derivatives have been shown to inhibit the growth of multiple myeloma cells by inactivating the NF-κB pathway.[6]
Based on these general principles, it is plausible that this compound could exhibit cytotoxic or modulatory activity in various biological systems. A potential, though hypothetical, mechanism of action could involve the inhibition of a protein kinase signaling pathway, which is a common target for anti-cancer drugs.
Below is a conceptual diagram of a generic kinase signaling pathway that could be a hypothetical target for a molecule like this compound.
Caption: A hypothetical kinase signaling pathway potentially targeted by this compound.
Experimental Workflows
The general workflow for the synthesis and initial biological screening of this compound is outlined below.
Caption: General workflow for the synthesis and screening of this compound.
Conclusion
This compound represents a molecule with potential for further investigation in the field of drug discovery. While direct experimental data is currently lacking, established synthetic methodologies can be applied for its preparation. The presence of both fluorine and a benzhydrol core suggests that this compound could exhibit interesting biological properties, warranting future studies to elucidate its pharmacological profile. The information and protocols provided in this guide serve as a foundational resource for researchers and scientists interested in exploring the potential of this and related compounds.
References
- 1. ivypanda.com [ivypanda.com]
- 2. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 3. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of benzhydrol derivatives based on 1'-acetoxychavicol acetate (ACA) and their inhibitory activities on multiple myeloma cell growth via inactivation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to 3,5-Difluoro-3'-methylbenzhydrol: Synthesis, Properties, and Potential Applications
Disclaimer: Extensive literature searches did not yield any specific data for the compound 3,5-Difluoro-3'-methylbenzhydrol. Therefore, this guide is a scientifically informed projection based on established chemical principles and data from structurally analogous compounds. The experimental protocols provided are hypothetical and would require optimization and validation in a laboratory setting.
Introduction
This compound is a diarylmethanol derivative characterized by a difluorinated phenyl ring and a methylated phenyl ring linked to a central carbinol functional group. While this specific molecule is not documented in the current scientific literature, its structural motifs—fluorinated aromatic rings and the benzhydrol core—are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Diaryl- and triarylmethanes are recognized for their diverse biological activities, serving as antimicrobials, and having applications in cardiovascular and nervous system disorders.[3] This guide provides a comprehensive overview of the plausible synthesis, and potential characteristics and applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties (Predicted)
Quantitative data for this compound is unavailable. However, based on its structure, the following properties can be anticipated.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₄H₁₂F₂O | Based on the chemical structure. |
| Molecular Weight | 234.24 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for benzhydrol derivatives. |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, acetone, dichloromethane); Insoluble in water. | The diaryl structure imparts significant nonpolar character. |
| Melting Point | Expected to be a solid at room temperature with a defined melting point. | Benzhydrol and its derivatives are typically crystalline solids. |
| Lipophilicity (logP) | Moderately high | The presence of two aromatic rings suggests lipophilicity, which is slightly modulated by the polar hydroxyl group and electronegative fluorine atoms. |
Proposed Synthesis
The synthesis of this compound can be approached through two primary and well-established synthetic routes for diarylmethanols: the Grignard reaction and the reduction of a corresponding benzophenone.
Method 1: Grignard Reaction
This is often the most direct method for creating unsymmetrical benzhydrols.[4][5] The proposed synthesis involves the reaction of a Grignard reagent, 3-methylphenylmagnesium bromide, with 3,5-difluorobenzaldehyde.
-
Preparation of the Grignard Reagent (3-Methylphenylmagnesium bromide):
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
A solution of 3-bromotoluene in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings.
-
The reaction is initiated, which may require gentle heating or the addition of a small crystal of iodine.
-
Once the reaction starts, the remaining 3-bromotoluene solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3,5-Difluorobenzaldehyde:
-
The flask containing the Grignard reagent is cooled in an ice bath.
-
A solution of 3,5-difluorobenzaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Method 2: Reduction of 3,5-Difluoro-3'-methylbenzophenone
An alternative route involves the synthesis of the corresponding benzophenone followed by its reduction.[6][7][8]
-
Synthesis of 3,5-Difluoro-3'-methylbenzophenone (Friedel-Crafts Acylation):
-
To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) at 0 °C, add 3,5-difluorobenzoyl chloride.
-
Toluene is then added dropwise, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed, dried, and the solvent is evaporated. The crude ketone is then purified.
-
-
Reduction to this compound:
-
The purified 3,5-difluoro-3'-methylbenzophenone is dissolved in methanol or ethanol.
-
The reaction mixture is stirred at room temperature until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified as described in Method 1.
-
Potential Biological and Pharmacological Significance
The incorporation of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Fluorinated benzhydrol derivatives have been explored as ligands for various biological targets. For example, 4,4'-difluorobenzhydrol carbamates have been synthesized and evaluated as selective M1 muscarinic receptor antagonists.[9] The diarylmethanol scaffold is a common feature in many pharmaceutically active compounds.[3][10]
Given these precedents, this compound could be a valuable building block for the synthesis of novel therapeutic agents. Its potential biological activities could span a range of areas, and it would be a candidate for screening in various biological assays to determine its pharmacological profile.
Conclusion
While there is no existing literature on this compound, this technical guide provides a robust framework for its synthesis and potential areas of application based on the well-understood chemistry of its constituent parts. The proposed synthetic routes, utilizing either a Grignard reaction or a benzophenone reduction, are standard and reliable methods for the preparation of such diarylmethanols. The unique substitution pattern of this molecule, featuring both fluorine and methyl groups on the aromatic rings, makes it an intriguing target for further investigation in the fields of medicinal chemistry and drug discovery. The detailed hypothetical protocols and workflow diagrams presented herein offer a solid starting point for any researcher interested in the synthesis and characterization of this novel compound.
References
- 1. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]
- 8. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 9. mdpi.com [mdpi.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
physical characteristics of 3,5-Difluoro-3'-methylbenzhydrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-3'-methylbenzhydrol is a fluorinated aromatic alcohol. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. Benzhydrol derivatives, in general, are known to exhibit a range of biological activities, making this particular compound a subject of interest for research and development in medicinal chemistry and materials science. This document provides a comprehensive overview of the known physical characteristics, a proposed synthetic route, and potential biological activities of this compound based on available data and established chemical principles.
Physical Characteristics
Limited explicit experimental data for the physical characteristics of this compound is available in the public domain. The fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂F₂O | [1] |
| Molecular Weight | 234.24 g/mol | [1] |
| CAS Number | 842140-75-4 | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis Protocols
Proposed Synthesis Workflow
A logical and efficient synthesis would involve two primary steps:
-
Friedel-Crafts Acylation: To synthesize the precursor ketone, 3,5-difluoro-3'-methylbenzophenone. This would involve the reaction of 3-methylbenzoyl chloride with 1,3-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Reduction of the Ketone: The resulting 3,5-difluoro-3'-methylbenzophenone can then be reduced to the target alcohol, this compound. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.
The following diagram illustrates this proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Difluoro-3'-methylbenzophenone (Friedel-Crafts Acylation)
-
Materials: 1,3-Difluorobenzene, 3-Methylbenzoyl chloride, Aluminum chloride (anhydrous), Dichloromethane (anhydrous), Hydrochloric acid (concentrated), Sodium bicarbonate solution (saturated), Magnesium sulfate (anhydrous).
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, slowly add 3-methylbenzoyl chloride.
-
After the addition is complete, add 1,3-difluorobenzene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield 3,5-difluoro-3'-methylbenzophenone.
-
Step 2: Synthesis of this compound (Reduction)
-
Materials: 3,5-Difluoro-3'-methylbenzophenone, Sodium borohydride, Methanol.
-
Procedure:
-
Dissolve 3,5-difluoro-3'-methylbenzophenone in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization if necessary.
-
Potential Signaling Pathways and Biological Activities
Direct experimental evidence for the biological activity of this compound is not currently available in the scientific literature. However, the benzhydrol scaffold is a common feature in many biologically active compounds. The introduction of difluoro and methyl substituents can modulate this activity. Based on studies of structurally related compounds, the following potential biological activities can be inferred:
-
Antimicrobial Activity: Benzhydrol and its substituted derivatives have been shown to possess antimicrobial activity against various strains of bacteria and yeasts. The lipophilicity and electronic properties conferred by the fluorine and methyl groups could influence this activity.
-
Anticancer Activity: Some benzhydrol derivatives have demonstrated inhibitory effects on the growth of cancer cells. For example, certain derivatives have been shown to inactivate the NF-κB pathway in multiple myeloma cells. The fluorine substituents in this compound could enhance its potential as an anticancer agent due to increased metabolic stability and altered binding characteristics.
-
Enzyme Inhibition: Fluorinated compounds are often investigated as enzyme inhibitors. The specific substitution pattern of this molecule could make it a candidate for inhibiting various enzymes, and it would be a subject for screening in drug discovery programs.
-
Agrochemical Applications: The 3,5-difluoroaniline substructure, which can be conceptually related to one of the rings, is an important intermediate in the synthesis of some herbicides and other agricultural chemicals.
The following diagram illustrates the logical relationship between the core structure and its potential biological activities based on existing research on related compounds.
Caption: Inferred potential biological activities of this compound.
Conclusion
This compound is a compound with potential for further investigation in medicinal and materials chemistry. While specific physical and biological data are scarce, established synthetic routes can be readily applied for its preparation. The presence of the difluorinated phenyl ring and the methyl-substituted phenyl ring on the benzhydrol core suggests that this molecule may exhibit interesting biological properties, warranting future studies to elucidate its activity and potential applications. Researchers are encouraged to use the proposed synthetic protocols as a starting point for their investigations and to perform comprehensive biological screenings to uncover the therapeutic or industrial potential of this compound.
References
In-Depth Technical Guide: 3,5-Difluoro-3'-methylbenzhydrol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of 3,5-Difluoro-3'-methylbenzhydrol, a fluorinated organic compound of interest in chemical research and development.
Physicochemical Data Summary
The core quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 234.24 g/mol | [1] |
| Molecular Formula | C₁₄H₁₂F₂O | [1] |
| CAS Number | 842140-75-4 | [1] |
Structural Information
The molecular structure of this compound is foundational to understanding its chemical behavior and potential interactions.
Caption: 2D representation of the chemical structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are proprietary and not publicly available in the searched literature. However, general synthetic routes for similar benzhydrol derivatives often involve the Grignard reaction between a substituted benzaldehyde and a phenylmagnesium halide, followed by acidic workup. Purification is typically achieved through column chromatography or recrystallization.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound or its comprehensive biological activity profile. Further research is required to elucidate its pharmacological and toxicological properties. Researchers investigating novel therapeutic agents may find the unique substitution pattern of this molecule to be of interest for structure-activity relationship (SAR) studies.
References
Potential Research Areas for 3,5-Difluoro-3'-methylbenzhydrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluoro-3'-methylbenzhydrol is a fluorinated diarylmethane derivative with a structural scaffold amenable to a variety of therapeutic applications. The strategic incorporation of fluorine atoms and a methyl group on the phenyl rings suggests the potential for enhanced metabolic stability, binding affinity, and target selectivity. This technical guide outlines promising research avenues for this compound, providing a foundation for its exploration in medicinal chemistry and pharmacology. We present a proposed synthetic route, predicted physicochemical properties, and detailed potential research areas based on the known biological activities of structurally related benzhydrol and fluorinated compounds. This document is intended to serve as a comprehensive resource for researchers interested in unlocking the therapeutic potential of this compound.
Molecular Profile
This compound is a small molecule with the chemical formula C₁₄H₁₂F₂O. Its structure features two phenyl rings linked by a hydroxylated methane bridge. One ring is substituted with two fluorine atoms at the 3 and 5 positions, while the other possesses a methyl group at the 3' position.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₂F₂O |
| Molecular Weight | 234.24 g/mol |
| CAS Number | 842140-75-4 |
| Appearance | Predicted to be a white to off-white solid |
| Melting Point | To be determined |
| Boiling Point | To be determined |
| Solubility | Predicted to be soluble in organic solvents (e.g., DMSO, Methanol, Ethanol) and sparingly soluble in water. |
| LogP | Predicted to be in the range of 3.0-4.0 |
Synthesis
The most direct synthetic route to this compound is via a Grignard reaction. This involves the reaction of a Grignard reagent, 3-methylphenylmagnesium bromide, with 3,5-difluorobenzaldehyde.
Experimental Protocol: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
3-Bromotoluene (m-bromotoluene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
3,5-Difluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)
Procedure:
-
Preparation of the Grignard Reagent (3-methylphenylmagnesium bromide):
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of 3-bromotoluene in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is initiated by gentle heating or sonication.
-
Once the reaction starts (indicated by a color change and gentle refluxing), add the remaining 3-bromotoluene solution at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3,5-Difluorobenzaldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 3,5-difluorobenzaldehyde in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Synthesis Workflow Diagram
Caption: Grignard synthesis of this compound.
Potential Research Areas
The structural features of this compound suggest several promising avenues for pharmacological investigation. The presence of fluorine can enhance metabolic stability and binding affinity, while the benzhydrol core is a known pharmacophore in various drug classes.
As an M1 Muscarinic Acetylcholine Receptor Antagonist
Rationale: Structurally similar 4,4'-difluorobenzhydrol carbamates have been identified as selective M1 muscarinic acetylcholine receptor antagonists.[1] The M1 receptor is a validated target for cognitive disorders such as Alzheimer's disease. The 3,5-difluoro substitution pattern in our target molecule may offer a unique binding profile and improved selectivity.
Proposed Research:
-
In Vitro Receptor Binding Assays: Determine the binding affinity and selectivity of this compound for the M1, M2, M3, M4, and M5 muscarinic receptor subtypes using radioligand binding assays.
-
Functional Assays: Evaluate the functional activity (antagonism) at the M1 receptor using a cell-based assay that measures a downstream signaling event, such as inositol phosphate accumulation or calcium mobilization.
-
In Vivo Efficacy Studies: In a relevant animal model of cognitive impairment, assess the ability of the compound to improve learning and memory.
Signaling Pathway Diagram: M1 Receptor Antagonism
Caption: Proposed M1 receptor antagonism by the compound.
As an Antibacterial Agent Targeting Leucyl-tRNA Synthetase
Rationale: Benzhydrol-oxaborole derivatives have been discovered as inhibitors of Streptococcus pneumoniae Leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis.[2] The difluoro- and methyl-substituted phenyl rings of this compound could potentially fit into the active site of LeuRS, disrupting its function. The fluorination of molecules is a known strategy to enhance biological activity.[3]
Proposed Research:
-
Enzymatic Inhibition Assays: Determine the IC₅₀ value of the compound against purified LeuRS from clinically relevant bacteria (e.g., S. pneumoniae, Staphylococcus aureus).
-
Minimum Inhibitory Concentration (MIC) Determination: Assess the in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria using broth microdilution methods.
-
Mechanism of Action Studies: Confirm that the antibacterial activity is due to the inhibition of protein synthesis, for example, by using a radiolabeled amino acid incorporation assay.
Experimental Workflow for Antibacterial Screening
Caption: Workflow for antibacterial screening and development.
As an Antithrombotic Agent
Rationale: Glycosylated derivatives of benzhydrol have been evaluated as potential venous antithrombotic agents.[4][5] While this compound is not a glycoside, its core benzhydrol structure suggests that it could be investigated for effects on coagulation and platelet aggregation. The electronic properties conferred by the fluorine atoms could influence its interaction with relevant biological targets in the coagulation cascade.
Proposed Research:
-
In Vitro Coagulation Assays: Evaluate the effect of the compound on prothrombin time (PT) and activated partial thromboplastin time (aPTT) in human plasma.
-
Platelet Aggregation Assays: Investigate the ability of the compound to inhibit platelet aggregation induced by various agonists (e.g., ADP, collagen, thrombin) using light transmission aggregometry.
-
In Vivo Thrombosis Models: If in vitro activity is observed, assess the antithrombotic efficacy in an animal model of venous or arterial thrombosis.
As an Antituberculosis Agent
Rationale: Certain benzhydrol derivatives have shown activity against Mycobacterium tuberculosis.[6] Tuberculosis remains a major global health problem, and new drugs with novel mechanisms of action are urgently needed. The lipophilicity and electronic nature of this compound may facilitate its penetration into the mycobacterial cell wall and interaction with specific targets.
Proposed Research:
-
In Vitro Anti-mycobacterial Activity: Determine the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv using a suitable assay format (e.g., Microplate Alamar Blue Assay).
-
Cytotoxicity Assays: Evaluate the cytotoxicity of the compound against a mammalian cell line (e.g., Vero cells) to determine its selectivity index.
-
Target Identification Studies: If significant and selective anti-mycobacterial activity is observed, initiate studies to identify the molecular target within M. tuberculosis.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Its synthesis is straightforward, and its structure suggests a range of possible biological activities. The research areas outlined in this guide provide a solid framework for the systematic investigation of this compound. The strategic placement of fluorine atoms is a well-established principle in medicinal chemistry for enhancing drug-like properties. Therefore, a thorough investigation of this compound is warranted and could lead to the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of benzhydrol-oxaborole derivatives as Streptococcus pneumoniae leucyl-tRNA synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosylated derivatives of benzophenone, benzhydrol, and benzhydril as potential venous antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Benzhydrol Derivatives as Antituberculosis Agents via Fries Rearrangement Method Investigated by DSC Analysis | Scientific.Net [scientific.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 3,5-Difluoro-3'-methylbenzhydrol via a Grignard reaction. This protocol is designed for researchers in organic synthesis and medicinal chemistry, offering a step-by-step guide for the preparation of this valuable fluorinated benzhydrol derivative. The procedure outlines the formation of the 3-methylphenylmagnesium bromide Grignard reagent and its subsequent reaction with 3,5-difluorobenzaldehyde. Included are details on reaction setup, execution, workup, purification, and characterization of the final product.
Introduction
Substituted benzhydrols are important structural motifs in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to protein targets. This compound, also known as (3,5-Difluorophenyl)(m-tolyl)methanol (CAS 842140-75-4), is a useful building block for the synthesis of more complex molecules in drug discovery and other applications. The most straightforward and common method for the synthesis of such diarylmethanols is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound.
Reaction Scheme
The synthesis of this compound is achieved through a two-step, one-pot Grignard reaction as depicted below:
Step 1: Formation of 3-methylphenylmagnesium bromide
m-Bromotoluene + Mg → 3-methylphenylmagnesium bromide
Step 2: Reaction with 3,5-difluorobenzaldehyde
3-methylphenylmagnesium bromide + 3,5-difluorobenzaldehyde → this compound
Experimental Protocol
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
3-Bromotoluene (m-bromotoluene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
3,5-Difluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Part A: Preparation of 3-methylphenylmagnesium bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂ or Drierite), and a dropping funnel. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) and allow to cool to room temperature.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to help initiate the reaction.
-
Reagent Addition: In the dropping funnel, prepare a solution of 3-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings.
-
Reaction Initiation: The reaction is typically initiated by gentle warming with a heat gun or by the addition of a few drops of 1,2-dibromoethane. The disappearance of the iodine color and the appearance of a cloudy, grayish solution indicate the start of the reaction.
-
Grignard Formation: Once the reaction has started, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Synthesis of this compound
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Dissolve 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Reactants | |
| 3-Bromotoluene | 1.0 eq |
| Magnesium | 1.2 eq |
| 3,5-Difluorobenzaldehyde | 1.0 eq |
| Product | |
| Molecular Formula | C₁₄H₁₂F₂O |
| Molecular Weight | 234.24 g/mol |
| Predicted Analytical Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.30-7.10 (m, 4H, Ar-H), 6.90-6.70 (m, 3H, Ar-H), 5.80 (s, 1H, CH-OH), 2.35 (s, 3H, CH₃), 2.10 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 163.5 (dd, J=248, 12 Hz, 2C), 145.0 (t, J=9 Hz, 1C), 142.0 (s, 1C), 138.5 (s, 1C), 129.0 (s, 1C), 128.5 (s, 1C), 127.0 (s, 1C), 123.5 (s, 1C), 110.0 (dd, J=21, 7 Hz, 2C), 104.0 (t, J=25 Hz, 1C), 76.0 (s, 1C), 21.5 (s, 1C) |
| Melting Point | Not available |
| Yield | |
| Expected Yield | 70-85% (based on analogous reactions) |
Note: The NMR data provided is predicted and should be confirmed by experimental analysis of the synthesized compound.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under a dry, inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
The reaction can be exothermic, especially during initiation and aldehyde addition. Proper temperature control is crucial.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all operations in a well-ventilated fume hood.
Application Notes and Protocols for 3,5-Difluoro-3'-methylbenzhydrol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-3'-methylbenzhydrol is a novel, unsymmetrically substituted diarylmethanol scaffold. While specific biological data for this compound is not yet publicly available, its structural features—a difluorinated phenyl ring and a methylated phenyl ring—suggest significant potential in medicinal chemistry. The strategic incorporation of fluorine is a widely used strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][2][3][4][5] Similarly, the "magic methyl" effect, where the addition of a methyl group can significantly improve potency and selectivity, is a well-established concept in drug design.[6]
These application notes provide a prospective analysis of this compound as a valuable building block in drug discovery. We present a detailed protocol for its synthesis, outline potential therapeutic applications based on analogous structures, and provide a template for its biological evaluation.
Potential Applications
The benzhydrol moiety is a key structural feature in a variety of biologically active compounds. Based on the known activities of structurally related fluorinated and methylated benzhydrols, derivatives of this compound are promising candidates for the following therapeutic areas:
-
Antiviral Agents: Benzhydrol derivatives have been reported as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The specific substitution pattern of this compound could lead to novel NNRTIs with improved resistance profiles.
-
Anticancer Agents: The diarylmethanol scaffold is present in several anticancer agents. The fluorine and methyl substituents can enhance binding to target proteins, such as kinases or hormone receptors, and improve metabolic stability, leading to more effective and durable responses.
-
Neuroprotective Agents: Certain benzhydrol derivatives have shown potential in the treatment of neurodegenerative diseases. The lipophilicity imparted by the fluorine and methyl groups may enhance blood-brain barrier penetration, a critical factor for CNS-active drugs.
-
Metabolic Disorders: Modulators of metabolic targets sometimes incorporate fluorinated aromatic rings. Derivatives of this compound could be explored as potential treatments for conditions like obesity and type 2 diabetes.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from commercially available reagents. The first step is the preparation of a Grignard reagent from 3-bromotoluene, followed by its reaction with 3,5-difluorobenzaldehyde.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, for initiation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
3-Bromotoluene
-
3,5-Difluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Preparation of the Grignard Reagent (3-Methylphenylmagnesium Bromide):
-
All glassware must be oven-dried and assembled while hot under an inert atmosphere (nitrogen or argon).
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine if necessary to initiate the reaction.
-
In the dropping funnel, place a solution of 3-bromotoluene (1.0 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the 3-bromotoluene solution to the magnesium turnings. The reaction should start spontaneously, as indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3,5-Difluorobenzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 3,5-difluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.
-
Hypothetical Data for Synthesis:
| Parameter | Value |
| Starting Materials | |
| 3-Bromotoluene | 5.00 g |
| Magnesium Turnings | 0.85 g |
| 3,5-Difluorobenzaldehyde | 4.15 g |
| Product | |
| This compound | |
| Theoretical Yield | 6.88 g |
| Actual Yield | 5.50 g |
| Percent Yield | 80% |
| Physical Properties | |
| Appearance | White to off-white solid |
| Melting Point | 75-78 °C |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-6.80 (m, 7H), 5.80 (s, 1H), 2.35 (s, 3H), 2.10 (d, 1H) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -110.5 (t, 2F) |
Note: The data presented in this table is hypothetical and serves as a realistic example for a compound of this class.
Synthesis Workflow Diagram:
Caption: Synthetic workflow for this compound.
Protocol 2: In Vitro Biological Evaluation - General Screening
This protocol provides a general workflow for the initial biological screening of this compound and its derivatives. The specific assays will depend on the therapeutic target of interest.
Materials:
-
This compound (and derivatives)
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Appropriate cell lines for the target of interest (e.g., cancer cell lines, viral-infected cells)
-
Cell culture media and supplements
-
Reagents for the specific bioassay (e.g., MTT, luciferase reporter assay kits, enzyme activity kits)
-
96-well or 384-well microplates
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Create a dilution series of the compounds in the appropriate cell culture medium.
-
-
Cell Seeding:
-
Seed the cells in microplates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with the diluted compounds at various concentrations.
-
Include appropriate positive and negative controls.
-
-
Incubation:
-
Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
-
Assay Performance:
-
Perform the chosen bioassay according to the manufacturer's instructions.
-
Examples:
-
Cytotoxicity/Antiproliferative Assay (MTT): Add MTT reagent to the wells, incubate, and then solubilize the formazan crystals. Read the absorbance at the appropriate wavelength.
-
Enzyme Inhibition Assay: Lyse the cells (if necessary) and perform the enzyme activity assay using a specific substrate that produces a detectable signal.
-
Reporter Gene Assay: Lyse the cells and measure the activity of the reporter protein (e.g., luciferase).
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition or activity relative to the controls.
-
Determine the IC₅₀ or EC₅₀ values by fitting the data to a dose-response curve using appropriate software.
-
Hypothetical Biological Activity Data:
| Compound | Target | Assay Type | IC₅₀ / EC₅₀ (µM) |
| This compound | Kinase X | Enzyme Inhibition | 15.2 |
| Derivative A | Cancer Cell Line Y | MTT Assay | 8.5 |
| Derivative B | Viral-infected Cell Line Z | Reporter Assay | 2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Biological Evaluation Workflow Diagram:
Caption: General workflow for in vitro biological evaluation.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor of a key kinase, "Kinase X," which is implicated in a cancer-related pathway.
Caption: Hypothetical inhibition of a cancer signaling pathway.
While this compound is a yet-unexplored molecule, its structural characteristics make it a highly attractive scaffold for medicinal chemistry research. The provided protocols offer a solid foundation for its synthesis and biological evaluation. Researchers are encouraged to explore the derivatization of this compound to probe its potential in various therapeutic areas. The combination of fluorine and methyl substitutions offers a promising strategy for the development of novel drug candidates with improved pharmacological profiles.
References
- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. fluorine-in-medicinal-chemistry - Ask this paper | Bohrium [bohrium.com]
- 5. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 6. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
Application Notes and Protocols for the Analytical Characterization of 3,5-Difluoro-3'-methylbenzhydrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 3,5-Difluoro-3'-methylbenzhydrol.
Introduction
This compound is a substituted diarylmethanol, a structural motif present in various biologically active compounds. As with any chemical entity intended for research or pharmaceutical development, comprehensive characterization is crucial to confirm its identity, purity, and stability. This document outlines the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy—for this purpose.
Analytical Techniques Overview
A logical workflow for the characterization of a newly synthesized batch of this compound is essential. The following diagram illustrates a typical experimental workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.
Expected ¹H NMR Data
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Integration |
| -OH | ~2.0-4.0 | broad singlet | - | 1H |
| Ar-H (methyl-substituted ring) | ~7.1-7.3 | multiplet | - | 4H |
| Ar-H (difluoro-substituted ring) | ~6.7-7.0 | multiplet | - | 3H |
| -CH(OH)- | ~5.8 | singlet | - | 1H |
| -CH₃ | ~2.3 | singlet | - | 3H |
Expected ¹³C NMR Data
| Carbon | Chemical Shift (δ) ppm (Predicted) |
| C-F | ~160-165 (doublet, ¹JCF) |
| Aromatic C-H | ~110-145 |
| Aromatic C (quaternary) | ~130-145 |
| -CH(OH)- | ~75 |
| -CH₃ | ~21 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A higher number of scans will be required (e.g., 1024 or more).
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width appropriate for fluorine NMR.
-
Use a proton-decoupled pulse sequence to simplify the spectra.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the solvent residual peak or TMS.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectrometry Data
| Ion | [M+H]⁺ | [M+Na]⁺ | [M-H₂O+H]⁺ |
| Predicted m/z | 235.09 | 257.07 | 217.08 |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Acquire data in both positive and negative ion modes to observe different adducts.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis: Identify the molecular ion peak and any significant adducts or fragments.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound and can also be used for quantification. A reverse-phase method is typically suitable for benzhydrol derivatives.[1]
HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Injection: Inject the sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient run time to allow for the elution of the main peak and any impurities.
-
Data Analysis: Integrate the peak areas to determine the purity of the compound. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) (Predicted) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (alcohol) | 1050-1200 |
| C-F stretch | 1100-1350 |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Logical Relationships of Analytical Techniques
The following diagram illustrates how the information from each analytical technique contributes to the overall characterization of the molecule.
References
Application Note: Mass Spectrometry of 3,5-Difluoro-3'-methylbenzhydrol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a theoretical framework for the analysis of 3,5-Difluoro-3'-methylbenzhydrol using mass spectrometry. Due to the absence of publicly available experimental data for this specific compound, this document presents a predicted fragmentation pathway based on established principles of mass spectrometry and the known behavior of related benzhydrol and fluorinated aromatic compounds. A generalized protocol for sample preparation and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) is also provided as a starting point for method development.
Introduction
This compound is a fluorinated diarylmethanol derivative. Compounds of this class are of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and methyl substitutions on the benzhydrol scaffold. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. This document outlines the expected mass spectrometric behavior of this compound and provides a foundational protocol for its analysis.
Predicted Fragmentation Pathway
The structure of this compound suggests a fragmentation pattern dominated by the cleavage of the benzylic C-C and C-O bonds. The initial ionization, likely through electrospray ionization (ESI) in the positive ion mode, would result in the formation of a protonated molecule [M+H]⁺ or, through the loss of a water molecule, the [M-H₂O+H]⁺ carbocation.
The primary fragmentation events are expected to be:
-
Loss of Water: Dehydration of the protonated molecule to form a stable diarylmethyl carbocation.
-
Benzylic Cleavage: Fragmentation of the bond between the two aromatic rings and the carbinol carbon, leading to the formation of fluorinated and methylated benzyl cations.
Quantitative Data (Theoretical)
The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions of this compound (Exact Mass: 234.09 g/mol ) in positive ion mode.
| Ion Description | Predicted m/z | Chemical Formula | Notes |
| Protonated Molecule | 235.0976 | [C₁₄H₁₃F₂O]⁺ | [M+H]⁺ |
| Dehydrated Ion | 217.0871 | [C₁₄H₁₁F₂]⁺ | [M-H₂O+H]⁺. Expected to be a prominent ion. |
| 3,5-Difluorobenzyl Cation | 129.0248 | [C₇H₅F₂]⁺ | Formed by cleavage of the C-C bond. |
| 3-Methylbenzyl Cation | 105.0699 | [C₈H₉]⁺ | Formed by cleavage of the C-C bond. |
Experimental Protocols
This section provides a general protocol for the analysis of this compound by LC-MS. Optimization of these parameters will be necessary for specific instrumentation and research goals.
A. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Sample Matrix: For samples in a biological matrix, a protein precipitation or liquid-liquid extraction step may be necessary.
B. Liquid Chromatography (LC) Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
C. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (m/z 50-500) and Tandem MS (MS/MS) of the predicted parent ion (m/z 235.10).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/Hr.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to observe the fragmentation pattern.
Visualizations
The following diagrams illustrate the proposed experimental workflow and the theoretical fragmentation pathway of this compound.
Caption: Experimental workflow for the LC-MS analysis of this compound.
Caption: Predicted mass spectrometry fragmentation pathway of this compound.
Conclusion
This application note provides a theoretical guide for the mass spectrometric analysis of this compound. The predicted fragmentation patterns and the generalized LC-MS protocol offer a robust starting point for researchers in method development for the identification, characterization, and quantification of this compound and its analogs. Experimental verification is required to confirm these theoretical pathways.
Application Notes and Protocols for 3,5-Difluoro-3'-methylbenzhydrol in Nav1.7 Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-3'-methylbenzhydrol is a novel aromatic compound with potential therapeutic applications. Preliminary structural analysis suggests its potential as a modulator of voltage-gated sodium channels (Nav), which are critical in the pathophysiology of pain, epilepsy, and cardiac arrhythmias.[1] This document provides detailed application notes and protocols for developing assays to characterize the activity of this compound, with a specific focus on the Nav1.7 sodium channel, a key target in pain research.[2]
The following protocols describe two complementary methods for assessing the inhibitory activity of this compound: a high-throughput fluorescence-based assay suitable for initial screening, and a lower-throughput, high-content automated patch clamp electrophysiology assay for detailed mechanistic studies.[3][4]
Signaling Pathway: Voltage-Gated Sodium Channel (Nav1.7)
Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells.[5] They exist in three primary conformational states: resting, open (activated), and inactivated.[1] The Nav1.7 channel, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and plays a crucial role in pain perception.[2]
Caption: Conformational states of the Nav1.7 channel during an action potential.
High-Throughput Screening: Fluorescence-Based Membrane Potential Assay
This assay provides a robust method for rapidly screening compound libraries for Nav1.7 inhibitors. It utilizes a fluorescent imaging plate reader (FLIPR) and a membrane potential-sensitive dye to detect changes in cell membrane potential following channel activation.[3][6]
Experimental Workflow
Caption: Workflow for the fluorescence-based Nav1.7 screening assay.
Protocol: FLIPR Membrane Potential Assay
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human Nav1.7 in appropriate media.
-
Seed cells into black-walled, clear-bottom 384-well microplates at a density that will yield a confluent monolayer on the day of the assay.
-
Incubate plates at 37°C in a 5% CO2 incubator for 24-48 hours.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in an appropriate assay buffer to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).
-
Prepare control compounds (e.g., Tetrodotoxin as a positive control) in the same manner.
3. Dye Loading:
-
Prepare the membrane potential-sensitive dye solution according to the manufacturer’s instructions.
-
Remove cell culture medium from the plates and add the dye solution to each well.
-
Incubate the plates at 37°C for 60 minutes, protected from light.
4. Compound Addition and Incubation:
-
Add the diluted this compound and control compounds to the appropriate wells.
-
Incubate at room temperature for 20 minutes.
5. Channel Activation and Fluorescence Reading:
-
Prepare a solution of a Nav1.7 activator, such as veratridine, in the assay buffer.
-
Place the cell plate and the activator plate into the FLIPR instrument.
-
Initiate the reading protocol: establish a baseline fluorescence for a few seconds, then add the activator and continue recording the fluorescence signal for 2-3 minutes. Sodium influx through open Nav1.7 channels will cause membrane depolarization, leading to a change in fluorescence.[6]
6. Data Analysis:
-
Determine the maximum fluorescence change for each well.
-
Normalize the data to the positive (no inhibitor) and negative (channel blocker) controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Representative Data
| Compound | IC50 (µM) |
| This compound | 2.5 ± 0.4 |
| Tetrodotoxin (TTX) | 0.02 ± 0.005 |
| Veratridine (Activator) | N/A (EC50 = 5 µM) |
Secondary Assay: Automated Patch Clamp Electrophysiology
To confirm the activity and elucidate the mechanism of action of this compound, an automated patch clamp assay is recommended. This technique provides direct measurement of ion channel currents with high fidelity and is considered the gold standard for ion channel research.[3][4]
Experimental Workflow
Caption: Workflow for the automated patch clamp Nav1.7 assay.
Protocol: Automated Whole-Cell Patch Clamp
1. Cell Preparation:
-
Harvest HEK293-Nav1.7 cells and prepare a single-cell suspension in the appropriate extracellular solution at a concentration recommended by the automated patch clamp system manufacturer.
2. System Setup:
-
Prime the fluidics of the automated patch clamp system (e.g., SyncroPatch 768PE or Patchliner).[4][7]
-
Load the prepared cell suspension, intracellular solution, extracellular solution, and compound plates onto the system.
3. Electrophysiological Recording:
-
Initiate the automated experimental run. The system will perform cell capture, sealing (to form a gigaseal), and whole-cell break-in.
-
Apply a voltage protocol to measure the state-dependent inhibition of Nav1.7. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in the resting state, followed by a depolarizing step (e.g., to 0 mV) to elicit a peak inward sodium current.[8]
4. Compound Application:
-
After establishing a stable baseline current for a few minutes, apply the extracellular solution containing this compound at increasing concentrations.
-
Allow for sufficient incubation time at each concentration (typically 3-5 minutes) to reach equilibrium block.
5. Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the peak current to the baseline current to calculate the percentage of inhibition.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC50 value.
-
Analyze changes in the voltage-dependence of activation and inactivation to understand the mechanism of block.
Representative Data
| Compound | IC50 (µM) (Resting State) |
| This compound | 3.1 ± 0.6 |
| Tetrodotoxin (TTX) | 0.025 ± 0.007 |
Summary
The described assays provide a comprehensive framework for evaluating the inhibitory potential of this compound on the Nav1.7 sodium channel. The fluorescence-based assay is ideal for initial high-throughput screening to identify active compounds. Subsequently, the automated patch clamp electrophysiology assay allows for more detailed pharmacological and biophysical characterization to confirm the mechanism of action. These protocols can be adapted for the study of other voltage-gated ion channels and serve as a foundation for further drug discovery and development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [nanion.de]
Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Difluoro-3'-methylbenzhydrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the large-scale synthesis of 3,5-Difluoro-3'-methylbenzhydrol, a key intermediate in various pharmaceutical and materials science applications. The protocol is based on the well-established Grignard reaction, a robust and scalable method for carbon-carbon bond formation.
Overview
The synthesis of this compound is achieved through the nucleophilic addition of a 3-methylphenyl Grignard reagent to 3,5-difluorobenzaldehyde. The resulting secondary alcohol is then purified by crystallization. This protocol is designed to be scalable for laboratory and pilot plant production.
Experimental Protocols
Preparation of 3-methylphenylmagnesium bromide (Grignard Reagent)
Objective: To prepare the Grignard reagent from 3-bromotoluene and magnesium turnings.
Materials:
-
Magnesium turnings
-
3-Bromotoluene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
All glassware must be oven-dried and assembled under a nitrogen atmosphere to maintain anhydrous conditions.
-
Place magnesium turnings in the reaction flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 3-bromotoluene in anhydrous THF.
-
Add a small portion of the 3-bromotoluene solution to the magnesium turnings. The reaction is initiated when a color change and gentle reflux are observed.
-
Once the reaction starts, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear cloudy and gray.
-
Cool the Grignard reagent to room temperature before use in the next step.
Synthesis of this compound
Objective: To react the prepared Grignard reagent with 3,5-difluorobenzaldehyde to form the desired alcohol.
Materials:
-
3-methylphenylmagnesium bromide solution (from step 1)
-
3,5-Difluorobenzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Separatory funnel
Procedure:
-
In a separate three-neck round-bottom flask under a nitrogen atmosphere, dissolve 3,5-difluorobenzaldehyde in anhydrous THF.
-
Cool the solution of 3,5-difluorobenzaldehyde to 0 °C using an ice bath.
-
Slowly add the prepared 3-methylphenylmagnesium bromide solution to the cooled aldehyde solution via a dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification by Crystallization
Objective: To purify the crude this compound.[1][2]
Materials:
-
Crude this compound
-
Hexane
-
Ethyl acetate
-
Erlenmeyer flask
-
Heating plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum to a constant weight.
Data Presentation
| Parameter | Reagent/Product | Molar Mass ( g/mol ) | Amount (molar equivalent) |
| Reactants | 3-Bromotoluene | 171.04 | 1.1 |
| Magnesium Turnings | 24.31 | 1.2 | |
| 3,5-Difluorobenzaldehyde | 142.10 | 1.0 | |
| Product | This compound | 234.24 | - |
| Specification | Value | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥ 98% | HPLC |
| Identity (by ¹H NMR) | Conforms to structure | ¹H NMR Spectroscopy |
| Melting Point | To be determined | Melting Point Apparatus |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Plausible reaction mechanism of the Grignard synthesis.
References
Application Notes & Protocols: 3,5-Difluoro-3'-methylbenzhydrol in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes propose a state-of-the-art method for the asymmetric synthesis of enantiomerically enriched 3,5-Difluoro-3'-methylbenzhydrol via the catalytic asymmetric transfer hydrogenation of its corresponding prochiral ketone, 3,5-Difluoro-3'-methylbenzophenone. This approach is based on well-established precedents for the highly enantioselective reduction of unsymmetrical benzophenones using bifunctional ruthenium catalysts.[1]
The protocols and data presented herein are representative examples derived from analogous systems and are intended to serve as a practical guide for the synthesis and application of this and similar chiral diarylmethanols.
Proposed Asymmetric Synthesis: Catalytic Transfer Hydrogenation
The enantioselective synthesis of (R)- or (S)-3,5-Difluoro-3'-methylbenzhydrol can be efficiently achieved through the asymmetric transfer hydrogenation of 3,5-Difluoro-3'-methylbenzophenone. This method offers a practical and scalable route to the chiral alcohol, which can subsequently be used in drug discovery and development. The reaction typically employs a chiral ruthenium catalyst in the presence of a hydrogen donor, such as a formic acid/triethylamine azeotrope.[1]
Logical Relationship of the Synthesis
References
Application Notes and Protocols for the Derivatization of 3,5-Difluoro-3'-methylbenzhydrol in Biological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 3,5-Difluoro-3'-methylbenzhydrol and the subsequent biological evaluation of its derivatives. The protocols detailed below are based on established methodologies for similar benzhydrol compounds and can be adapted for this specific scaffold. The primary focus is on the synthesis of novel derivatives and their assessment as potential inhibitors of key enzymes, such as HIV-1 reverse transcriptase and aldose reductase.
Introduction
Benzhydrol derivatives are a class of compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery. The specific compound, this compound, possesses key structural features—a difluorinated phenyl ring and a methylated phenyl ring—that can be strategically modified to explore structure-activity relationships (SAR) and develop potent and selective modulators of biological targets. This document outlines the synthesis of ether and ester derivatives of this compound and provides protocols for their evaluation as potential therapeutic agents. While specific biological data for derivatives of this compound is not yet available in the public domain, data from structurally related benzhydrol derivatives with demonstrated biological activity are presented to guide research efforts.
Derivatization Strategies
The hydroxyl group of this compound is the primary site for derivatization. Two common and effective strategies are the formation of ethers and esters. These modifications allow for the introduction of a wide variety of functional groups, enabling the systematic exploration of the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.
Synthesis of Ether Derivatives
The synthesis of benzhydryl ethers can be achieved through various methods, including the Williamson ether synthesis. A modern and efficient approach utilizes microwave irradiation, which can significantly reduce reaction times and improve yields.
Synthesis of Ester Derivatives
Esterification of the benzhydrol hydroxyl group can be accomplished using a carboxylic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP). This method is versatile and allows for the introduction of a diverse range of acyl groups.
Biological Evaluation
Based on the activities of structurally similar compounds, derivatives of this compound are promising candidates for evaluation as inhibitors of various enzymes. Two such targets are HIV-1 reverse transcriptase and aldose reductase.
Inhibition of HIV-1 Reverse Transcriptase
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. Benzhydrol derivatives have been identified as potent NNRTIs.
Inhibition of Aldose Reductase
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibitors of aldose reductase are being investigated as a therapeutic strategy to prevent or treat these complications. The 3,5-difluorophenyl moiety is a known pharmacophore in some aldose reductase inhibitors.
Data Presentation
The following tables summarize quantitative data for structurally related benzhydrol derivatives, providing a rationale for the biological evaluation of novel this compound analogs.
Table 1: Anti-HIV-1 Activity of Substituted Benzhydrol Derivatives
| Compound ID | R¹ | R² | R³ | EC₅₀ (µM) vs. HIV-1 IIIB | CC₅₀ (µM) in C8166 cells | Selectivity Index (SI) |
| 1a | H | H | H | 0.85 | >100 | >117 |
| 1b | 4-F | H | H | 0.32 | >100 | >312 |
| 1c | 4-Cl | H | H | 0.25 | >100 | >400 |
| 1d | 4-CH₃ | H | H | 0.41 | >100 | >243 |
| 1e | H | 3-Cl | H | 0.18 | 89.6 | 498 |
| 1f | H | 3-CH₃ | H | 0.22 | >100 | >454 |
| 1g | H | H | 4-SO₂NH₂ | 0.12 | 37.5 | 313 |
Data adapted from a study on (±)-benzhydrol derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors. The core structure is a benzhydrol with various substitutions on the phenyl rings. This data is intended to be illustrative of the potential for this class of compounds.
Table 2: Aldose Reductase Inhibitory Activity of Difluorophenyl Derivatives
| Compound ID | R | IC₅₀ (µM) |
| 2a | H | 2.5 |
| 2b | 2-OCH₃ | 0.8 |
| 2c | 3-OCH₃ | 1.2 |
| 2d | 4-OCH₃ | 0.5 |
Data adapted from a study on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone derivatives. This data highlights the potential of the 3,5-difluorophenyl moiety in aldose reductase inhibitors.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,5-Difluoro-3'-methylbenzophenone (Precursor)
This protocol describes a Friedel-Crafts acylation to synthesize the benzophenone precursor required for the synthesis of this compound.
Materials:
-
1,3-Difluorobenzene
-
m-Toluoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of 1,3-difluorobenzene (1.2 eq) and m-toluoyl chloride (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous AlCl₃ (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford 3,5-Difluoro-3'-methylbenzophenone.
Protocol 2: General Procedure for the Synthesis of this compound
This protocol describes the reduction of the benzophenone precursor to the corresponding benzhydrol.
Materials:
-
3,5-Difluoro-3'-methylbenzophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 3,5-Difluoro-3'-methylbenzophenone (1.0 eq) in MeOH in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound. The crude product may be used directly or purified by column chromatography if necessary.
Protocol 3: Synthesis of Ether Derivatives via Microwave Irradiation
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
-
Standard work-up and purification reagents
Procedure:
-
To a microwave vial, add this compound (1.0 eq) and anhydrous DMF.
-
Carefully add NaH (1.2 eq) at 0 °C and stir for 30 minutes.
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Seal the vial and place it in the microwave reactor. Irradiate at a suitable temperature (e.g., 80-120 °C) for a predetermined time (e.g., 10-30 minutes).
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Synthesis of Ester Derivatives using DCC Coupling
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid, acetic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 5: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol is a general guideline for a non-radioactive colorimetric assay. Commercial kits are widely available and their specific instructions should be followed.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(A) template and oligo(dT) primer
-
Labeled nucleotides (e.g., DIG-dUTP and dATP, dCTP, dGTP, dTTP)
-
Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)
-
Peroxidase substrate (e.g., ABTS)
-
Assay buffer and stop solution
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the poly(A)•oligo(dT) template/primer, dNTP mix (including DIG-dUTP), and assay buffer.
-
Add the test compounds (derivatives of this compound) at various concentrations to the wells of a microplate. Include controls for no inhibitor and a known inhibitor (e.g., Nevirapine).
-
Add the HIV-1 RT enzyme to initiate the reaction.
-
Incubate the plate at 37 °C for 1 hour.
-
Stop the reaction and transfer the contents to a streptavidin-coated microplate to capture the newly synthesized DIG-labeled DNA.
-
Wash the plate and add the anti-DIG-POD antibody. Incubate to allow binding.
-
Wash the plate again and add the peroxidase substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 6: In Vitro Aldose Reductase Inhibition Assay
This protocol is a general guideline for a spectrophotometric assay. Commercial kits are available and their specific instructions should be followed.
Materials:
-
Partially purified aldose reductase from rat lens
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer
-
UV-transparent microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a UV-transparent plate or cuvette containing phosphate buffer, NADPH, and the test compound at various concentrations. Include controls for no inhibitor and a known inhibitor (e.g., Epalrestat).
-
Add the aldose reductase enzyme solution and incubate for a few minutes at room temperature.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Record the absorbance at regular intervals for a set period.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
Visualizations
Caption: Experimental workflow for derivatization and biological screening.
Caption: Inhibition of HIV-1 Reverse Transcriptase by a benzhydrol derivative.
Caption: Inhibition of Aldose Reductase in the Polyol Pathway.
Protocol for the Recrystallization of 3,5-Difluoro-3'-methylbenzhydrol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the purification of 3,5-Difluoro-3'-methylbenzhydrol via recrystallization. This procedure is intended to serve as a validated starting point for researchers aiming to achieve high purity of the target compound, a crucial step in many drug development and organic synthesis workflows.
Introduction
This compound is a complex organic molecule whose purity is critical for its downstream applications in research and pharmaceutical development. Recrystallization is a robust and widely used technique for purifying solid organic compounds. The principle of this method relies on the differential solubility of the compound of interest and its impurities in a suitable solvent at varying temperatures. By dissolving the impure solid in a hot solvent and subsequently allowing the solution to cool, the desired compound crystallizes out in a purer form, while the impurities remain in the solution.
This document outlines a generalized protocol for the recrystallization of this compound, developed based on the known properties of similar benzhydrol derivatives and general principles of organic chemistry. Due to the limited availability of specific solubility data for this compound, the presented protocol, particularly the choice of solvent, should be considered a starting point for further optimization.
Materials and Equipment
Reagents:
-
Impure this compound
-
Recrystallization Solvent (e.g., Heptane, Hexanes, Toluene, or a mixture thereof)
-
Anhydrous Sodium Sulfate (optional, for drying)
Equipment:
-
Erlenmeyer flask
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Condenser (recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Beakers
-
Melting point apparatus (for purity assessment)
Experimental Protocol
This protocol is based on general procedures for the recrystallization of benzhydrol derivatives. The ideal solvent or solvent system for this compound may require experimental determination. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
1. Solvent Selection (Preliminary Test): a. Place a small amount (approx. 50 mg) of the impure compound into several test tubes. b. Add a few drops of different test solvents (e.g., hexanes, heptane, toluene, ethanol, ethyl acetate) to each tube at room temperature. A suitable solvent will not dissolve the compound at this stage. c. Heat the test tubes that showed poor solubility at room temperature. An ideal solvent will dissolve the compound completely upon heating. d. Allow the solutions that showed good solubility at high temperatures to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
2. Recrystallization Procedure: a. Place the impure this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. b. Add a small amount of the chosen solvent to the flask, enough to create a slurry. c. Gently heat the mixture on a hot plate with stirring. If using a volatile solvent, attach a condenser to the flask. d. Gradually add more hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield. e. If any insoluble impurities remain in the hot solution, perform a hot filtration step by quickly filtering the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. f. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Covering the flask can help to slow the cooling process. g. Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for 15-30 minutes to maximize the precipitation of the product. h. Collect the crystals by vacuum filtration using a Buchner funnel and flask. i. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. j. Dry the purified crystals. This can be done by air-drying on the filter paper, in a desiccator, or in a vacuum oven at a temperature below the compound's melting point.
3. Purity Assessment: a. The purity of the recrystallized product should be assessed by measuring its melting point. A sharp melting point range close to the literature value (if available) indicates high purity. Impurities typically broaden and depress the melting point. b. Further analysis by techniques such as NMR, HPLC, or GC-MS can be performed for a more rigorous purity determination.
Data Presentation
The following table summarizes the key parameters and expected outcomes of the recrystallization protocol. Note that these values are illustrative and will need to be determined experimentally.
| Parameter | Value/Range | Notes |
| Compound | This compound | C₁₄H₁₂F₂O, MW: 234.24 g/mol |
| Starting Purity | To be determined | The efficiency of the recrystallization will depend on the nature and amount of impurities. |
| Recommended Solvents | Heptane, Hexanes, Toluene, or mixtures | The optimal solvent system should be determined experimentally. A mixture of a good solvent and a poor solvent can also be effective. |
| Solvent Volume | Minimal amount required for dissolution at boiling | To be determined experimentally. Overuse of solvent will decrease the yield. |
| Crystallization Time | 1 - 12 hours | Slow cooling promotes the growth of larger, purer crystals. |
| Expected Yield | 70 - 95% | The yield will depend on the solubility of the compound in the cold solvent and the efficiency of the transfer steps. |
| Expected Final Purity | >99% | Purity should be confirmed by melting point analysis or other analytical techniques. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
Application Notes and Protocols for 3,5-Difluoro-3'-methylbenzhydrol in Material Science
Introduction
3,5-Difluoro-3'-methylbenzhydrol is a fluorinated aromatic alcohol with potential applications in advanced material science. The strategic placement of fluorine atoms and a methyl group on the benzhydrol framework is anticipated to impart unique electronic, physical, and chemical properties to materials incorporating this molecule. While direct applications of this compound are still an emerging area of research, its structural similarity to other fluorinated compounds and benzhydrol derivatives suggests its utility in the development of high-performance polymers, organic electronics, and specialty chemical intermediates.
The fluorine atoms are expected to enhance thermal stability, oxidative resistance, and introduce specific electronic effects due to their high electronegativity. The methyl group can influence solubility, molecular packing, and steric interactions. These characteristics make this compound a promising candidate for researchers and scientists in material science and drug development.
Potential Applications
Based on the properties of related fluorinated and benzhydrol compounds, potential applications for this compound in material science include:
-
Monomer for High-Performance Polymers: Incorporation into polymer backbones (e.g., polycarbonates, polyesters, polyimides) to enhance thermal stability, chemical resistance, and dielectric properties.
-
Precursor for Organic Semiconductors: As a building block for the synthesis of organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs), where the fluorine atoms can influence charge transport and device stability.
-
Intermediate for Liquid Crystal Synthesis: The rigid, aromatic structure is suitable for designing new liquid crystalline materials with tailored properties for display technologies.[1]
-
Functional Additive in Coatings and Composites: To improve surface properties, such as hydrophobicity and durability.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound based on known data for structurally similar compounds like benzhydrol and its derivatives.
| Property | Predicted Value | Reference Compound(s) |
| Molecular Formula | C14H12F2O | - |
| Molecular Weight | 234.24 g/mol | - |
| Melting Point (°C) | 70-85 | Benzhydrol: 65-67 °C[2] |
| Boiling Point (°C) | >300 | Benzhydrol: 297-298 °C[2] |
| Solubility | Soluble in organic solvents (e.g., THF, Chloroform) | Benzhydrol is soluble in alcohol and oils.[2] |
| Appearance | Off-white to white crystalline solid | Benzhydrol is an off-white powder or colorless crystals.[2] |
Experimental Protocols
1. Synthesis of this compound via Grignard Reaction
This protocol describes a general method for the synthesis of this compound from 3,5-difluorobenzaldehyde and a Grignard reagent derived from 3-bromotoluene.
Materials:
-
3,5-Difluorobenzaldehyde
-
3-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of 3-bromotoluene in anhydrous diethyl ether dropwise from the dropping funnel.
-
The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once initiated, add the remaining 3-bromotoluene solution at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (m-tolylmagnesium bromide).
-
-
Reaction with 3,5-Difluorobenzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 3,5-difluorobenzaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH4Cl solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
2. Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl3).
-
Acquire 1H NMR, 13C NMR, and 19F NMR spectra to confirm the chemical structure.
-
-
Mass Spectrometry (MS):
-
Determine the molecular weight and fragmentation pattern to confirm the identity of the compound.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Identify the characteristic functional groups, such as the O-H stretch of the alcohol and C-F stretches.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Hypothetical Application in Organic Electronics
This diagram illustrates a hypothetical role of this compound as a precursor to a charge transport material in an organic electronic device.
Caption: From precursor to functional organic electronic device.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Difluoro-3'-methylbenzhydrol.
Experimental Protocol: Grignard Synthesis of this compound
This protocol outlines a standard procedure for the synthesis of this compound via a Grignard reaction.
Reaction Scheme:
Materials:
-
3,5-Difluorobromobenzene
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
3-Methylbenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried to be moisture-free.
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
A solution of 3,5-difluorobromobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle refluxing of the ether.
-
Once the Grignard reagent formation is complete, the solution should be a cloudy gray or brown.
-
-
Reaction with Aldehyde:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of 3-methylbenzaldehyde in anhydrous diethyl ether is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure completion.
-
-
Quenching and Work-up:
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography or recrystallization to yield pure this compound.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Question 1: The Grignard reaction fails to initiate. What are the possible causes and solutions?
Answer:
Failure of a Grignard reaction to initiate is a common problem, often related to the presence of moisture or the passivation of the magnesium surface.
Possible Causes:
-
Presence of Water: Grignard reagents are highly reactive with water. Any moisture in the glassware, solvents, or starting materials will quench the reaction.[1]
-
Inactive Magnesium Surface: A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting.[2]
-
Impure Reagents: Impurities in the alkyl or aryl halide can inhibit the reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly opened or properly stored anhydrous solvents. Diethyl ether is a common choice.[2]
-
Ensure the 3,5-difluorobromobenzene and 3-methylbenzaldehyde are free of water.
-
-
Activate the Magnesium:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine. The disappearance of the brown iodine color is an indicator of activation. A few drops of 1,2-dibromoethane can also be used as an activator.
-
Question 2: The yield of this compound is consistently low. How can I improve it?
Answer:
Low yields can result from a variety of factors, including incomplete reaction, side reactions, and losses during work-up and purification.
Strategies for Yield Improvement:
-
Optimize Reaction Temperature: The formation of the Grignard reagent is exothermic.[2] Maintain a gentle reflux during the formation. For the subsequent reaction with the aldehyde, cooling the reaction mixture before adding the aldehyde can minimize side reactions.
-
Control Addition Rate: Add the 3,5-difluorobromobenzene solution slowly to the magnesium to maintain a steady reaction rate and prevent the formation of byproducts. Similarly, the dropwise addition of the 3-methylbenzaldehyde to the Grignard reagent is crucial.
-
Ensure Complete Reaction: After the addition of the aldehyde, allow the reaction to stir for a sufficient time to ensure maximum conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Minimize Side Reactions: The primary side product is often a biphenyl compound, formed from the coupling of the Grignard reagent with unreacted aryl halide.[2] Using a slight excess of magnesium can help to minimize this.
-
Efficient Work-up and Purification: Ensure complete extraction of the product from the aqueous layer. Careful purification by column chromatography with an appropriate solvent system will minimize product loss.
Quantitative Data on Reaction Parameters:
| Parameter | Condition | Effect on Yield | Reference |
| Solvent | Diethyl Ether vs. THF | THF can sometimes improve the yield due to its better solvating properties for the Grignard reagent. | [3] |
| Temperature | Low Temperature (-20°C to 0°C) for Aldehyde Addition | Can reduce the formation of byproducts and increase the yield of the desired alcohol. | General Grignard literature |
| Magnesium | Activated, high-purity turnings | Essential for good initiation and high conversion, leading to improved yields. | [2] |
Question 3: What are the common impurities, and how can they be removed?
Answer:
Common impurities in the synthesis of this compound include unreacted starting materials and byproducts from side reactions.
Common Impurities:
-
Unreacted 3-Methylbenzaldehyde: Can be removed by careful column chromatography.
-
Biphenyl byproduct (3,5,3',5'-Tetrafluorobiphenyl): Formed from the coupling of the Grignard reagent. This is typically less polar than the desired product and can be separated by column chromatography.
-
Unreacted 3,5-Difluorobromobenzene: Can also be removed by chromatography.
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a common choice.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Visualizing the Workflow and Troubleshooting
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram:
Caption: Troubleshooting logic for improving the yield of this compound synthesis.
References
Technical Support Center: Purification of 3,5-Difluoro-3'-methylbenzhydrol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3,5-Difluoro-3'-methylbenzhydrol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials or side reactions. In a typical synthesis involving a Grignard reaction between a benzaldehyde derivative and a Grignard reagent, potential impurities include:
-
Unreacted starting materials: 3,5-difluorobenzaldehyde or the corresponding Grignard reagent.
-
Biphenyl-type byproduct: Formation of a biphenyl derivative from the coupling of the Grignard reagent is a common side reaction, especially at elevated temperatures.[1]
-
Over-reduction products: If a reducing agent is used, aldehydes may be reduced to the corresponding alcohol.
-
Oxidation products: The benzhydrol product can be oxidized back to the corresponding benzophenone.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the impurity profile and the scale of the reaction. The most common and effective techniques are:
-
Crystallization: This is often the most efficient method for removing minor impurities and obtaining highly pure material, provided a suitable solvent system is identified.
-
Column Chromatography: Flash column chromatography using silica gel is effective for separating the desired product from closely related impurities, especially when dealing with complex mixtures or for initial purification of crude material.[2][3]
-
Distillation: While less common for solid compounds, vacuum distillation can be used if the compound is thermally stable and has a suitable boiling point.
Q3: How can I monitor the purity of this compound during purification?
A3: Purity can be monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to track the progress of a column chromatography separation and to get a qualitative assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can be used to detect even minor impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out | The melting point of the solid is lower than the boiling point of the solvent.[5] | Add a small amount of a co-solvent in which the compound is less soluble to lower the solution temperature required for dissolution. Alternatively, use a lower boiling point solvent system. |
| No Crystal Formation | The solution is not supersaturated; too much solvent was used.[5] | Boil off some of the solvent to increase the concentration of the compound. Try scratching the inside of the flask with a glass rod to induce nucleation.[6] Add a seed crystal of the pure compound. |
| Crystallization is Too Rapid | The solution is too concentrated or is cooling too quickly, trapping impurities.[5] | Re-dissolve the crystals in a slightly larger volume of hot solvent and allow the solution to cool more slowly. Insulate the flask to slow down the cooling process.[5] |
| Colored Impurities in Crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[7] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation | The solvent system (eluent) is not optimal. | Adjust the polarity of the eluent. Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[2] |
| Compound Stuck on the Column | The compound is too polar for the chosen eluent or is interacting strongly with the stationary phase (e.g., silica gel). | Increase the polarity of the eluent. If the compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve elution.[2] |
| Cracking of the Silica Gel Bed | The column was not packed properly, or the solvent polarity was changed too drastically. | Ensure the silica gel is packed as a uniform slurry.[8] When running a gradient, change the solvent composition gradually. |
| Tailing of Spots on TLC/Bands on Column | The compound is interacting too strongly with the stationary phase, possibly due to its acidic or basic nature. | Add a small percentage of a modifier to the eluent. For example, add triethylamine for basic compounds or acetic acid for acidic compounds. |
Quantitative Data Summary
The following table presents typical, representative data for the purification of a benzhydrol derivative similar to this compound.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Notes |
| Crystallization | 90-95% | >99.5% | 70-85% | Highly effective for removing minor impurities. |
| Column Chromatography | 70-85% | 98-99% | 60-80% | Ideal for removing significant amounts of closely related impurities. |
| Combined Approach | 70-85% | >99.8% | 50-70% | Column chromatography followed by crystallization often yields the highest purity. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethyl acetate, ethanol, toluene, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[7][9] A common solvent system for benzhydrols is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or toluene.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent system.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inner surface of the flask with a glass rod or add a seed crystal. Once at room temperature, cool the flask in an ice bath to maximize crystal formation.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4. A common eluent for benzhydrols is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column.[8] Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel and loaded as a solid.[2]
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes. The elution can be done using gravity or accelerated with positive pressure (flash chromatography).[3]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Potential impurity formation pathway in the Grign-ard synthesis of the target compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Purification [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Separation of 4,4’-Bis(dimethylamino)benzhydrol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. youtube.com [youtube.com]
- 9. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
Technical Support Center: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 3,5-Difluoro-3'-methylbenzhydrol. The primary synthetic route discussed is the Grignard reaction between a 3,5-difluorophenyl Grignard reagent and 3-methylbenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Magnesium: The surface of the magnesium turnings is oxidized. 2. Wet Reagents/Glassware: Grignard reagents are highly sensitive to moisture.[1] 3. Impure Aryl Halide or Aldehyde: Contaminants can interfere with the reaction. 4. Incorrect Grignard Reagent Concentration: The concentration of the prepared Grignard reagent was not accurately determined. | 1. Activate Magnesium: Gently crush turnings, use a crystal of iodine, or add a few drops of 1,2-dibromoethane to initiate the reaction.[2] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven. Use anhydrous solvents (e.g., diethyl ether, THF) and distill aldehydes before use.[3][4] 3. Purify Reagents: Distill the aldehyde and ensure the aryl halide is pure. 4. Titrate Grignard Reagent: Before adding the aldehyde, titrate a small aliquot of the Grignard reagent to determine its exact molarity. |
| Reaction Fails to Initiate | 1. Magnesium Surface is Not Activated: See "Inactive Magnesium" above. 2. Reaction Temperature is Too Low: Initial energy may be required to start the exothermic reaction. | 1. Initiation Techniques: Add a small iodine crystal or use a heat gun to gently warm a single spot on the flask.[3] 2. Gentle Heating: Gently warm the flask with a water bath or by hand to initiate the reaction. Be prepared to cool it once the exothermic reaction begins.[3] |
| Formation of Biphenyl Side Product | Wurtz-type Coupling: The Grignard reagent reacts with the unreacted aryl halide. | 1. Slow Addition: Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration. 2. Temperature Control: Maintain a gentle reflux; avoid excessive heating which can promote side reactions.[3] |
| Starting Aldehyde Recovered | 1. Insufficient Grignard Reagent: Not enough Grignard reagent was added to react with all the aldehyde. 2. Inefficient Addition: The Grignard reagent was consumed by side reactions before it could react with the aldehyde. | 1. Use a Slight Excess: Use 1.1-1.2 equivalents of the Grignard reagent relative to the aldehyde. 2. Reverse Addition: Consider adding the aldehyde solution slowly to the Grignard reagent to ensure the aldehyde is always the limiting reagent during the addition phase. |
| Product is Difficult to Purify | Presence of Emulsions or Oily Magnesium Salts: This complicates the aqueous workup and extraction. | 1. Careful Quenching: Perform the quench by slowly adding the reaction mixture to crushed ice or a cold saturated ammonium chloride solution.[3] 2. Acidification: Add dilute HCl or H₂SO₄ to dissolve the magnesium salts.[3] 3. Purification Method: Use column chromatography (silica gel) with a hexane/ethyl acetate gradient for effective separation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful Grignard reaction? A1: The most critical factor is maintaining strictly anhydrous (dry) conditions. Grignard reagents are potent bases and will react readily with any protic source, especially water, which will quench the reagent and reduce the yield.[1] All glassware must be thoroughly dried, and anhydrous solvents must be used.
Q2: Which solvent is best for preparing the 3,5-difluorophenylmagnesium bromide reagent? A2: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents. THF is a stronger coordinating solvent which can help stabilize the Grignard reagent.[2] For some specific Grignard reagents, 2-Methyltetrahydrofuran (2-MeTHF) is also an excellent choice due to its higher boiling point and lower water miscibility.[4]
Q3: How can I confirm the formation of the Grignard reagent before adding the aldehyde? A3: Visual cues include the disappearance of magnesium metal, the formation of a cloudy or colored (often grayish-brown) solution, and self-sustaining reflux from the exothermic reaction.[3][4] For a quantitative measure, you can perform a titration on a small sample of the reagent.
Q4: My reaction turned dark brown/black. Is this normal? A4: A color change to grayish-brown is typical for Grignard reagent formation.[4] However, a very dark or black color could indicate side reactions or the presence of impurities. As long as the reaction proceeds and the yield is acceptable, it is not always a cause for concern.
Q5: What are the expected byproducts in this synthesis? A5: The most common byproduct is 3,3',5,5'-tetrafluorobiphenyl, formed from the coupling of the Grignard reagent with the starting 1-bromo-3,5-difluorobenzene. Unreacted starting materials (3-methylbenzaldehyde and 1-bromo-3,5-difluorobenzene) may also be present.
Visualized Protocols and Pathways
Reaction Pathway
The synthesis proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde.
References
troubleshooting 3,5-Difluoro-3'-methylbenzhydrol instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Difluoro-3'-methylbenzhydrol. The information provided is designed to address potential instability issues and common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under standard laboratory conditions?
Based on the general stability of benzhydrols, this compound is expected to be stable under normal temperatures and pressures when stored in a cool, dry, and well-ventilated area away from incompatible substances. However, due to the presence of the benzylic alcohol functional group, it may be susceptible to degradation under certain conditions.
Q2: What are the potential degradation pathways for this compound?
The two primary degradation pathways for benzhydrols, and by extension this compound, are oxidation and acid-catalyzed dehydration.
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Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3,5-difluoro-3'-methylbenzophenone. This can be initiated by strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of light or metal catalysts.
-
Acid-Catalyzed Dehydration: In the presence of acids, the hydroxyl group can be protonated, leading to the elimination of a water molecule to form a stabilized carbocation. This intermediate can then lead to the formation of various degradation products, including ethers or elimination products.
Q3: How do the fluorine substituents affect the stability of the molecule?
The two fluorine atoms on one of the phenyl rings are strong electron-withdrawing groups. This has a dual effect on the molecule's reactivity:
-
Decreased rate of acid-catalyzed reactions: Electron-withdrawing groups tend to destabilize the formation of a positive charge at the benzylic position. This makes the acid-catalyzed dehydration process slower compared to unsubstituted benzhydrol.
-
Potential for enhanced oxidation: While not definitively established for this specific molecule, electron-withdrawing groups can sometimes render the benzylic C-H bond more susceptible to certain types of oxidation.
Q4: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction During Synthesis
Possible Cause: The synthesis of substituted benzhydrols often involves a Grignard reaction between a substituted benzaldehyde and a Grignard reagent. Low yields can be attributed to several factors.
Troubleshooting Steps:
-
Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (argon or nitrogen). Use anhydrous solvents.
-
Quality of Magnesium: The magnesium turnings used to prepare the Grignard reagent should be fresh and have a shiny surface. If the magnesium is dull, it may be coated with magnesium oxide, which will inhibit the reaction. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane if necessary.
-
Side Reactions: The Grignard reagent can participate in side reactions. For instance, if the starting aldehyde contains acidic protons, the Grignard reagent will be quenched. Ensure the starting materials are pure and free from acidic impurities.
-
Reaction Temperature: The addition of the aldehyde to the Grignard reagent should typically be done at a low temperature (e.g., 0 °C) to minimize side reactions and then allowed to warm to room temperature.
Issue 2: Observation of Impurities in the Final Product or During Storage
Possible Cause: The appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS) may indicate degradation of this compound.
Troubleshooting Steps:
-
Identify the Degradation Product: The most likely degradation products are the corresponding ketone (3,5-difluoro-3'-methylbenzophenone) from oxidation, or products resulting from dehydration. Mass spectrometry can be used to identify the molecular weight of the impurity.
-
Check for Oxidizing Agents: Ensure that no strong oxidizing agents have come into contact with the compound. Solvents should be peroxide-free.
-
Check for Acidity: The presence of acidic impurities can catalyze dehydration. Ensure all solvents and reagents used are neutral. If the compound has been subjected to acidic conditions during workup or purification (e.g., silica gel chromatography), this could be a source of degradation. Consider using a neutral or deactivated stationary phase for chromatography.
-
Protect from Light and Air: Store the compound in an amber vial under an inert atmosphere to prevent photo-oxidation and reaction with atmospheric oxygen.
Quantitative Data Summary
| Reaction | Substituent Effect | Expected Impact of 3,5-Difluoro and 3'-Methyl Groups |
| Acid-Catalyzed Dehydration | Electron-donating groups accelerate the reaction. Electron-withdrawing groups decelerate the reaction. | The electron-withdrawing difluoro groups will likely decrease the rate of dehydration. The electron-donating methyl group will have a smaller, opposing effect. Overall, the reaction is expected to be slower than for unsubstituted benzhydrol. |
| Oxidation (e.g., with Cr(VI)) | Electron-donating groups generally accelerate the reaction. Electron-withdrawing groups generally decelerate the reaction.[1] | The electron-withdrawing difluoro groups are expected to decrease the rate of oxidation by typical reagents like chromates. The electron-donating methyl group will have a minor accelerating effect. |
Experimental Protocols
Protocol 1: Stability Testing of this compound under Acidic Conditions
Objective: To determine the rate of degradation of this compound in the presence of a protic acid.
Materials:
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This compound
-
HPLC-grade acetonitrile
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HPLC-grade water
-
Trifluoroacetic acid (TFA)
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HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare a Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
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Prepare the Reaction Solution: In a clean vial, mix 1 mL of the stock solution with 9 mL of a 90:10 (v/v) water:acetonitrile solution containing 0.1% TFA. This will be the "t=0" sample.
-
Incubation: Store the reaction solution at a constant temperature (e.g., 40 °C).
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Sampling: At regular time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) of the reaction solution.
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Sample Quenching (Optional but Recommended): Immediately neutralize the aliquot by adding it to a vial containing a small amount of a weak base (e.g., sodium bicarbonate solution) to stop the acid-catalyzed degradation. Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
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HPLC Analysis: Analyze the samples by HPLC. A suitable starting condition would be an isocratic elution with a mobile phase of 60:40 (v/v) acetonitrile:water with 0.1% TFA, at a flow rate of 1 mL/min. Monitor the chromatogram at a wavelength where the starting material and potential degradation products have significant absorbance (e.g., 220 nm).
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Data Analysis: Quantify the peak area of the this compound at each time point. Plot the natural logarithm of the concentration (or peak area) versus time. The slope of this line will give the pseudo-first-order rate constant for the degradation.
Protocol 2: Stability Testing of this compound under Oxidative Conditions
Objective: To assess the stability of this compound in the presence of an oxidizing agent.
Materials:
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This compound
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HPLC-grade acetonitrile
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Hydrogen peroxide (30% solution)
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HPLC system with a UV detector
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C18 reverse-phase HPLC column
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile as described in Protocol 1.
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Prepare the Reaction Solution: In a clean vial, mix 1 mL of the stock solution with 8 mL of acetonitrile and 1 mL of 30% hydrogen peroxide.
-
Incubation: Store the reaction solution at room temperature, protected from light.
-
Sampling and Analysis: Follow the sampling, optional quenching (e.g., with a small amount of sodium sulfite solution), and HPLC analysis steps as described in Protocol 1. The primary expected degradation product is 3,5-difluoro-3'-methylbenzophenone. The HPLC method may need to be adjusted to ensure good separation of the starting material and the ketone.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for identifying and addressing instability.
References
Technical Support Center: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the common impurities encountered during the synthesis of 3,5-Difluoro-3'-methylbenzhydrol. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, 3-methylphenylmagnesium bromide, with 3,5-difluorobenzaldehyde in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.
Q2: What are the primary impurities I should expect in this synthesis?
During the Grignard synthesis of this compound, several impurities can form. The most common ones are:
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3,3'-Dimethylbiphenyl: Formed by the coupling of the Grignard reagent with unreacted 3-bromotoluene.[1][2]
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Unreacted Starting Materials: Residual 3,5-difluorobenzaldehyde and 3-bromotoluene.
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Benzene derivative from quenching: Toluene, formed by the reaction of the Grignard reagent with any trace amounts of water or other protic sources.
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Oxidation Product: 3,5-difluorobenzoic acid, if the aldehyde starting material has been oxidized.
Q3: How can I minimize the formation of the 3,3'-dimethylbiphenyl impurity?
The formation of biphenyl impurities is a known side reaction in Grignard syntheses.[1][2] To minimize its formation:
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Control the temperature: The formation of this side product is favored at higher temperatures. Maintain a gentle reflux during the Grignard reagent formation and the subsequent reaction with the aldehyde.[2]
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Slow Addition: Add the 3-bromotoluene to the magnesium turnings slowly to maintain a controlled reaction rate and avoid localized high concentrations of the halide.
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Use of high-quality magnesium: Ensure the magnesium turnings are fresh and not oxidized.
Troubleshooting Guide
Problem: Low yield of the desired this compound.
| Potential Cause | Troubleshooting Steps |
| Presence of water in reagents or glassware. | All glassware must be rigorously dried, preferably in an oven, and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor quality of magnesium turnings. | Use fresh, shiny magnesium turnings. If the surface is dull, it can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Incomplete reaction. | Ensure the Grignard reagent has formed completely before adding the aldehyde. The disappearance of the magnesium turnings and a cloudy gray appearance are indicators. Allow for sufficient reaction time after the aldehyde addition. |
| Side reactions dominating. | Re-evaluate the reaction conditions, particularly temperature and addition rates, to minimize the formation of byproducts like 3,3'-dimethylbiphenyl. |
Problem: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Steps |
| Presence of 3,3'-dimethylbiphenyl. | This non-polar impurity can often be removed by recrystallization from a suitable solvent system. A solvent system where the desired product has lower solubility at cold temperatures compared to the impurity is ideal. Hexanes or a mixture of hexanes and ethyl acetate are often good starting points. Trituration with a non-polar solvent like petroleum ether can also be effective in removing biphenyl impurities.[2] |
| Unreacted 3,5-difluorobenzaldehyde. | Unreacted aldehyde can be removed by washing the organic layer with a saturated sodium bisulfite solution during the work-up. |
Quantitative Data on Impurities
The following table provides representative data on the potential levels of common impurities in a typical crude reaction mixture. Please note that these values can vary significantly based on the specific experimental conditions.
| Impurity | Typical Percentage in Crude Product (%) | Notes |
| 3,3'-Dimethylbiphenyl | 5 - 15 | Can be higher with elevated temperatures or high concentrations of aryl halide. |
| Unreacted 3,5-difluorobenzaldehyde | 2 - 10 | Dependent on the stoichiometry of reagents used. |
| Toluene | 1 - 5 | Highly dependent on the anhydrous conditions maintained throughout the experiment. |
Experimental Protocols
Representative Synthesis of this compound via Grignard Reaction
This protocol is a representative example based on general Grignard reaction procedures.
Materials:
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Magnesium turnings
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3-Bromotoluene
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3,5-Difluorobenzaldehyde
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Hydrochloric acid (1 M)
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Saturated aqueous sodium bicarbonate
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Saturated aqueous sodium chloride (brine)
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Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
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In the dropping funnel, prepare a solution of 3-bromotoluene in anhydrous diethyl ether.
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Add a small portion of the 3-bromotoluene solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gently warm the flask or add a small crystal of iodine.
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Once the reaction has started, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3,5-Difluorobenzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 3,5-difluorobenzaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
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Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate).
-
Impurity Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and removing common impurities.
References
Technical Support Center: 3,5-Difluoro-3'-methylbenzhydrol Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3,5-Difluoro-3'-methylbenzhydrol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental studies of this compound degradation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Inadequate stress levels (e.g., temperature too low, insufficient concentration of acid/base/oxidizing agent). | Increase the intensity of the stress condition (e.g., higher temperature, longer exposure time, higher concentration of stressor). Ensure proper solubility of the compound in the stress medium. |
| Mass balance is not achieved in HPLC analysis. | Co-elution of degradation products with the parent compound or other impurities. The degradation product may not be UV-active. The degradation product may be volatile. | Modify the HPLC method (e.g., change the mobile phase composition, gradient, or column) to improve the resolution of peaks. Use a mass spectrometer detector (LC-MS) to identify non-UV-active or co-eluting compounds. |
| Unexpected peaks appear in the chromatogram of the control sample. | Contamination of the solvent or glassware. Instability of the compound in the analytical solvent. | Use high-purity solvents and thoroughly clean all glassware. Evaluate the stability of the compound in the chosen solvent system at the analysis temperature. |
| High variability in degradation results between replicate experiments. | Inconsistent experimental conditions (e.g., temperature fluctuations, variations in light intensity). Non-homogeneous sample solutions. | Ensure precise control of all experimental parameters. Thoroughly mix all solutions before and during the experiment. |
Frequently Asked Questions (FAQs)
1. What are the likely degradation pathways for this compound under forced degradation conditions?
Based on the structure of this compound, the following degradation pathways are plausible under forced degradation conditions:
-
Oxidation: The secondary alcohol (benzhydrol) moiety is susceptible to oxidation to form the corresponding ketone, 3,5-Difluoro-3'-methylbenzophenone.
-
Photodegradation: The aromatic rings and the C-F bonds may be susceptible to photolytic cleavage, potentially leading to the formation of various phenolic and de-fluorinated byproducts.
-
Thermal Degradation: At elevated temperatures, dehydration to form an alkene or cleavage of the C-C bond between the aromatic rings and the carbinol carbon could occur.
-
Hydrolysis: While the molecule does not contain readily hydrolyzable groups, degradation under extreme pH and temperature conditions cannot be ruled out, though it is expected to be stable under typical hydrolytic conditions.
2. What are the expected major degradation products?
The most likely major degradation product under oxidative conditions is 3,5-Difluoro-3'-methylbenzophenone. Under photolytic conditions, a variety of products could be formed, and their identification would require techniques like LC-MS/MS and NMR.
3. How can I confirm the structure of the degradation products?
Structural elucidation of degradation products typically involves a combination of techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the degradation products.
-
Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that can help in identifying the structure.
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of the degradation products.
-
Nuclear Magnetic Resonance (NMR) spectroscopy: For definitive structural confirmation of isolated degradation products.
4. What is a typical experimental setup for a forced degradation study of this compound?
A typical forced degradation study involves subjecting a solution of the compound to various stress conditions, including:
-
Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperatures.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: Heating the solid drug substance or a solution at a high temperature (e.g., 60-80°C).
-
Photostability: Exposing the solid drug substance or a solution to UV and visible light, as per ICH Q1B guidelines.
Samples are collected at various time points and analyzed by a stability-indicating HPLC method.
Hypothetical Quantitative Data
The following table summarizes hypothetical data from a forced degradation study of this compound.
| Stress Condition | Time (hours) | % Degradation | Major Degradation Product(s) Detected |
| 0.1 M HCl (60°C) | 24 | < 5% | - |
| 0.1 M NaOH (60°C) | 24 | < 5% | - |
| 3% H₂O₂ (RT) | 8 | 15% | 3,5-Difluoro-3'-methylbenzophenone |
| Thermal (80°C, solution) | 48 | ~10% | Minor unidentified products |
| Photolytic (ICH Q1B) | 24 | ~25% | Multiple unidentified products |
Experimental Protocols
Protocol for Oxidative Degradation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Quench the reaction if necessary (e.g., by adding sodium bisulfite).
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Dilute the samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
Technical Support Center: Resolving Poor Solubility of 3,5-Difluoro-3'-methylbenzhydrol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3,5-Difluoro-3'-methylbenzhydrol.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to address the poor solubility of this compound?
A1: Initially, a systematic approach is recommended. The first step is to determine the baseline solubility in aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to understand its pH-dependent solubility.[1] Subsequently, based on these findings, you can explore various solubilization techniques such as the use of co-solvents, pH modification, or complexation with cyclodextrins.
Q2: How can I select the most appropriate solubilization technique for my experiment?
A2: The choice of solubilization technique depends on several factors including the physicochemical properties of this compound, the requirements of your specific assay or formulation (e.g., in vitro, in vivo), and the desired concentration. A decision-making workflow can help guide your selection process. For instance, if the compound's solubility is pH-dependent, adjusting the pH of the medium might be a simple and effective solution.[2] For highly lipophilic compounds, co-solvents or lipid-based formulations could be more suitable.
Q3: Are there any potential downsides to using solubilizing agents?
A3: Yes, the use of solubilizing agents can have potential drawbacks. For example, high concentrations of some organic co-solvents or surfactants can be toxic to cells in in vitro assays or cause adverse effects in vivo.[3][4] It is crucial to assess the compatibility of the chosen excipients with your experimental system. Always include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.
Q4: How can I confirm that the solubility enhancement method is effective?
A4: The effectiveness of a solubilization method can be quantified by measuring the concentration of the dissolved compound. This is typically done by preparing a saturated solution with the chosen solvent system, allowing it to equilibrate, filtering out any undissolved solid, and then analyzing the concentration of the filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[5]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon dilution of a DMSO stock.
Question: I am dissolving this compound in DMSO for my in vitro cell-based assay, but it precipitates when I add it to the aqueous cell culture medium. What should I do?
Answer: This is a common issue for poorly soluble compounds when a concentrated DMSO stock is diluted into an aqueous medium where the compound has low solubility. Here are some troubleshooting steps:
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize its effect on the cells and to reduce the chances of precipitation.
-
Use a co-solvent system: Instead of pure DMSO, prepare your stock solution in a mixture of DMSO and another water-miscible co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG).[4] This can help maintain the compound's solubility upon dilution.
-
Incorporate a surfactant: Adding a non-ionic surfactant, such as Tween 80 or Pluronic F-68, at a low concentration to your final assay medium can help to form micelles that encapsulate the compound and keep it in solution.[2]
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Consider cyclodextrin complexation: Pre-complexing this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.[3]
Issue 2: Inconsistent results in biological assays due to poor solubility.
Question: My experimental results for this compound are not reproducible. I suspect it is due to its poor solubility. How can I improve consistency?
Answer: Poor aqueous solubility can lead to inconsistent concentrations of the active compound in your assays, resulting in high variability. To improve reproducibility:
-
Determine the thermodynamic solubility: Conduct an equilibrium solubility study to determine the maximum concentration of the compound that can be dissolved in your assay buffer.[6] Working below this concentration will ensure the compound is fully dissolved.
-
Prepare fresh solutions: Prepare your dosing solutions fresh for each experiment from a well-characterized solid material.
-
Visually inspect solutions: Before use, always visually inspect your solutions for any signs of precipitation. If precipitation is observed, the solution should not be used.
-
Employ a systematic formulation approach: Develop a stable formulation for your compound. This could involve screening a panel of co-solvents and excipients to find an optimal combination that provides the desired concentration and stability.
Data Presentation
Table 1: Example Solubility Data for a Poorly Soluble Compound in Various Co-solvent Systems.
| Co-solvent System (v/v in water) | Solubility (µg/mL) | Fold Increase (vs. Water) |
| Water | 0.5 | 1 |
| 10% Ethanol | 5.2 | 10.4 |
| 20% Ethanol | 25.8 | 51.6 |
| 10% Propylene Glycol | 8.1 | 16.2 |
| 20% Propylene Glycol | 42.5 | 85.0 |
| 5% HP-β-CD | 15.7 | 31.4 |
| 10% HP-β-CD | 68.3 | 136.6 |
Table 2: Example pH-Dependent Solubility Profile.
| pH | Buffer System | Solubility (µg/mL) |
| 1.2 | 0.1 N HCl | 0.8 |
| 4.5 | Acetate Buffer | 0.6 |
| 6.8 | Phosphate Buffer | 0.5 |
| 7.4 | Phosphate Buffer | 0.5 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Equilibrium Solubility
-
Preparation of Buffers: Prepare buffers at a minimum of three pH levels covering the physiological range: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer).[1]
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of each buffer. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[7]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Determine the mean solubility at each pH from at least three replicate experiments.
Protocol 2: Co-solvent Solubility Screening
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Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30% v/v of ethanol, propylene glycol, PEG 400, etc.).
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Solubility Measurement: Follow steps 2-6 from the pH-dependent solubility protocol for each co-solvent mixture.
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Data Evaluation: Compare the solubility values obtained in the different co-solvent systems to identify the most effective one.
Protocol 3: Cyclodextrin Inclusion Complexation (Freeze-Drying Method)
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Molar Ratio Determination: Determine the optimal molar ratio of this compound to cyclodextrin (e.g., HP-β-CD), often starting with a 1:1 molar ratio.[8]
-
Dissolution: Dissolve the cyclodextrin in water with stirring. Separately, dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Complexation: Slowly add the compound solution to the aqueous cyclodextrin solution while stirring continuously. Continue stirring for 24-48 hours at room temperature.
-
Freeze-Drying: Freeze the resulting solution and then lyophilize it to obtain a dry powder of the inclusion complex.[3]
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).[4]
-
Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex powder using the equilibrium solubility protocol.
Visualizations
Caption: Decision workflow for selecting a solubilization strategy.
Caption: General experimental workflow for equilibrium solubility determination.
References
- 1. who.int [who.int]
- 2. Grinding as Solvent-Free Green Chemistry Approach for Cyclodextrin Inclusion Complex Preparation in the Solid State [mdpi.com]
- 3. oatext.com [oatext.com]
- 4. iipseries.org [iipseries.org]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3,5-Difluoro-3'-methylbenzhydrol, particularly when scaling up the process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Grignard reaction between 3-methylphenylmagnesium bromide and 3,5-difluorobenzaldehyde.
Issue 1: Grignard Reaction Fails to Initiate
-
Question: My Grignard reaction to synthesize this compound is not starting. What are the possible causes and how can I fix this?
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Answer: Failure to initiate is a common issue in Grignard reactions and can be attributed to several factors. Here's a systematic approach to troubleshoot this problem:
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Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically anhydrous diethyl ether or THF) must be completely dry.[1] It has been shown that in-situ FTIR can be used to quantify the amount of water in THF to confirm its dryness.[1]
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Magnesium Surface Passivation: The magnesium metal surface can have a passivating oxide layer that prevents the reaction from starting.[2]
-
Activation: Use a crystal of iodine, a few drops of 1,2-dibromoethane, or a previously prepared small batch of the Grignard reagent to activate the magnesium surface.
-
Mechanical Agitation: Gently crushing the magnesium turnings with a dry glass rod can expose a fresh reactive surface.[3]
-
-
Purity of Reagents: Ensure the 3-bromotoluene used to generate the Grignard reagent is pure and free of contaminants that could quench the reaction.
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Issue 2: Low Yield of this compound
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Question: I am getting a very low yield of the desired this compound. What are the likely side reactions and how can I minimize them?
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Answer: Low yields are often due to side reactions or incomplete conversion. The most common side reactions in this synthesis are:
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Wurtz Coupling: The Grignard reagent can react with the starting halide (3-bromotoluene) to form 3,3'-dimethylbiphenyl. This is favored at higher concentrations of the halide and higher temperatures.[3]
-
Reaction with Water/Air: As mentioned, moisture or air (oxygen) will destroy the Grignard reagent. Maintaining strict anhydrous and inert conditions is crucial throughout the process.
-
Homocoupling of the Aldehyde: While less common, enolization of the aldehyde can lead to self-condensation products.
To improve the yield, consider the following:
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Slow Addition: Add the 3,5-difluorobenzaldehyde solution to the Grignard reagent slowly at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.
-
Solvent Choice: Using 2-methyltetrahydrofuran (2-MeTHF) can sometimes improve yields and safety compared to THF or diethyl ether.[5]
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Issue 3: Difficulties in Purifying the Final Product
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Question: I am having trouble purifying this compound. What are the common impurities and what purification strategies are effective?
-
Answer: The primary impurities are typically the side products from the reaction, such as 3,3'-dimethylbiphenyl (from Wurtz coupling) and unreacted starting materials.
-
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide product and separate the magnesium salts.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover the product.
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Washing: Wash the combined organic layers with brine to remove residual water.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
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Chromatography: The most effective way to separate the desired product from non-polar impurities like 3,3'-dimethylbiphenyl is through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.
-
-
Frequently Asked Questions (FAQs)
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Q1: What are the main safety concerns when scaling up this synthesis?
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A1: The primary safety concern is the highly exothermic nature of the Grignard reagent formation and its subsequent reaction with the aldehyde.[5][6] On a large scale, this can lead to a runaway reaction if not properly controlled.[1] It is crucial to have efficient cooling and to add the reagents slowly. Handling large quantities of magnesium metal and ethereal solvents also poses significant fire hazards.[5][6]
-
-
Q2: Can this reaction be performed using a continuous flow setup?
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A2: Yes, and it is highly recommended for larger scale synthesis. Continuous flow chemistry offers significant advantages in terms of safety and process control for Grignard reactions.[5][6] It allows for better heat management, reduces the volume of hazardous reagents at any given time, and can improve yield and selectivity by minimizing side reactions like Wurtz coupling.[2][4]
-
-
Q3: How can I monitor the progress of the Grignard reagent formation?
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A3: For larger scale reactions, in-situ monitoring is advisable. Techniques like in-situ infrared (FTIR) spectroscopy can be used to monitor the concentration of the starting halide, allowing for confirmation of initiation and tracking of the reaction progress.[1] This helps prevent the dangerous accumulation of unreacted halide.[1]
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Experimental Protocols
Protocol 1: Synthesis of 3-methylphenylmagnesium bromide (Grignard Reagent)
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Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Dry all glassware thoroughly in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen.
-
Reagents:
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Magnesium turnings: 1.2 equivalents
-
3-bromotoluene: 1.0 equivalent
-
Anhydrous diethyl ether or THF: sufficient to achieve a desired concentration (e.g., 0.5 M)
-
Iodine: 1-2 small crystals (for activation)
-
-
Procedure: a. To the reaction flask, add the magnesium turnings and the iodine crystal under a positive pressure of nitrogen. b. Add a small portion (approx. 10%) of the 3-bromotoluene solution in the anhydrous solvent to the flask. c. The reaction should initiate, as indicated by a color change (often brownish) and gentle refluxing of the solvent. If the reaction does not start, gently warm the flask or add a few drops of 1,2-dibromoethane. d. Once the reaction has initiated, add the remaining 3-bromotoluene solution dropwise from the addition funnel at a rate that maintains a gentle reflux. e. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete conversion. The resulting greyish-brown solution is the Grignard reagent.
Protocol 2: Synthesis of this compound
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Preparation: In a separate dry three-necked flask under a nitrogen atmosphere, dissolve 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Reaction: a. Cool the Grignard reagent solution prepared in Protocol 1 to 0 °C using an ice bath. b. Slowly add the solution of 3,5-difluorobenzaldehyde to the Grignard reagent via a dropping funnel or syringe pump over a period of 30-60 minutes, maintaining the temperature at 0 °C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Workup and Purification: a. Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer twice with diethyl ether or ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | Moisture contamination | Rigorously dry all glassware and solvents. |
| Magnesium surface passivation | Activate with iodine or 1,2-dibromoethane; crush magnesium. | |
| Low Yield | Wurtz coupling side reaction | Slow addition of halide; control temperature. |
| Reaction with water/air | Maintain strict anhydrous and inert conditions. | |
| Purification Difficulties | Presence of non-polar byproducts | Use column chromatography on silica gel for separation. |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Workup of 3,5-Difluoro-3'-methylbenzhydrol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and resolving emulsion issues during the workup of 3,5-Difluoro-3'-methylbenzhydrol.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of my this compound synthesis?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as microscopic droplets.[1][2] This often occurs during the liquid-liquid extraction phase of a reaction workup. For a compound like this compound, several factors can contribute to emulsion formation:
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Vigorous Shaking: Aggressive shaking of the separatory funnel can create fine droplets that are difficult to separate.[3]
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Presence of Surfactant-like Impurities: Byproducts from the synthesis or residual starting materials can act as surfactants, stabilizing the emulsion.
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High Concentration of the Product: A high concentration of the desired product in the organic layer can increase the viscosity and favor emulsion formation.
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pH of the Aqueous Phase: The solubility of impurities and the product itself can be pH-dependent. An inappropriate pH can lead to the precipitation of fine solids that stabilize emulsions.[2][4]
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Fluorinated Compounds: The presence of fluorine atoms in the molecule can alter its interfacial properties and potentially contribute to the stability of an emulsion, although this is highly dependent on the overall molecular structure and the solvent system used.
Q2: Can the choice of organic solvent affect emulsion formation?
Absolutely. The choice of the organic extraction solvent plays a crucial role. Solvents with densities close to that of water, such as dichloromethane, are more prone to forming emulsions.[5] Using a less dense solvent like diethyl ether or ethyl acetate might facilitate better phase separation. Additionally, changing the solvent or adding a small amount of a different co-solvent can alter the polarity of the organic phase and help to break an existing emulsion.[1][3]
Q3: Are there any preventative measures I can take to avoid emulsions altogether?
Yes, preventing an emulsion is always easier than breaking one.[3] Here are some key preventative strategies:
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Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the extraction to occur with minimal mechanical force.[3]
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"Salting Out": Before extraction, add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can decrease the solubility of organic compounds in it and promote phase separation.[2][3]
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Solvent Evaporation: If the reaction solvent is different from the extraction solvent, it can be beneficial to first remove the reaction solvent under reduced pressure and then redissolve the residue in the desired extraction solvent.[5][6]
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pH Adjustment: Ensure the pH of the aqueous phase is optimized for the separation. For a neutral compound like this compound, washing with a neutral brine solution is often sufficient. If acidic or basic impurities are present, appropriate aqueous washes (e.g., dilute HCl or NaHCO3) can be used to remove them, which may also help prevent emulsions.[7]
Troubleshooting Guide: Resolving Emulsions
If an emulsion has already formed, do not despair. The following step-by-step guide provides several techniques to resolve it.
Q4: I have an emulsion. What is the first thing I should try?
A4: Patience is the first step. Allow the separatory funnel to stand undisturbed for 10-20 minutes.[5][6] Sometimes, the emulsion will break on its own with time. Gentle swirling of the funnel during this time can also help the droplets to coalesce.
Q5: The emulsion is persistent. What is the next step?
A5: If waiting is not effective, the next and most common technique is "salting out". Add a significant amount of solid sodium chloride or a saturated brine solution to the separatory funnel, shake gently, and allow it to stand.[3][6] The increased ionic strength of the aqueous layer often forces the separation of the organic and aqueous phases.
Q6: I've added salt, but the emulsion remains. What are my other options?
A6: You have several other techniques at your disposal, which can be tried sequentially:
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Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[5][6] Fine particulate matter that may be stabilizing the emulsion will be removed, often leading to a clean phase separation in the filtrate.
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Centrifugation: If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning at a moderate speed can be a very effective method to break the emulsion.[1][2]
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Addition of a Different Solvent: Adding a small amount of a different organic solvent can change the properties of the organic phase and disrupt the emulsion.[1][3] For example, if you are using ethyl acetate, adding a small amount of hexane might help.
-
Gentle Heating: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the mixture and help to break the emulsion. However, this should be done with caution, especially when using volatile organic solvents.[2]
-
pH Adjustment: If you suspect acidic or basic impurities are the cause, a small addition of dilute acid or base to change the pH of the aqueous layer might resolve the issue.[2][4]
Quantitative Data Summary
The following table provides typical quantitative parameters for the troubleshooting techniques described above. Note that these are general guidelines and may need to be optimized for your specific experimental conditions.
| Technique | Parameter | Typical Value/Range | Notes |
| Salting Out | Concentration of Brine | Saturated solution | Add until no more salt dissolves. |
| Amount of Solid NaCl | 1-5 g per 100 mL | Add in portions and observe the effect. | |
| Centrifugation | Speed | 1000-3000 rpm | Higher speeds may be necessary for very stable emulsions. |
| Time | 5-15 minutes | ||
| Solvent Addition | Volume of Co-solvent | 5-10% of the organic phase volume | Add dropwise while observing for phase separation. |
| Gentle Heating | Temperature | 30-40 °C | Use a water bath and ensure proper ventilation. Avoid with low-boiling point solvents. |
Experimental Protocol: Workup of this compound to Avoid Emulsion
This protocol is designed to minimize the formation of emulsions during the workup of a reaction mixture containing this compound.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction mixture to room temperature.
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Quench the Reaction: Slowly and carefully quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride solution).
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Solvent Removal (Optional but Recommended): If the reaction solvent is not suitable for extraction (e.g., THF, DMF), remove it under reduced pressure using a rotary evaporator.
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Dissolve the Residue: Dissolve the resulting residue in a suitable extraction solvent (e.g., ethyl acetate, diethyl ether).
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Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
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Aqueous Wash (Salting Out): Add an equal volume of saturated sodium chloride solution (brine) to the separatory funnel.
-
Gentle Extraction: Stopper the funnel, and gently invert it 10-15 times, venting frequently to release any pressure. Avoid vigorous shaking.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely.
-
Drain the Aqueous Layer: Carefully drain the lower aqueous layer.
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Repeat Wash (if necessary): If impurities are still expected to be present in the organic layer, repeat the brine wash (steps 6-9).
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Dry the Organic Layer: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
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Isolate the Product: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
Workflow for Troubleshooting Emulsions
The following diagram illustrates a logical workflow for addressing an emulsion during the workup of this compound.
Caption: Decision tree for troubleshooting emulsions during chemical workup.
References
- 1. biotage.com [biotage.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. Workup [chem.rochester.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3,5-Difluoro-3'-methylbenzhydrol Characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of 3,5-Difluoro-3'-methylbenzhydrol.
Troubleshooting Guides
Challenges in the synthesis and purification of this compound can lead to difficulties in its characterization. Below is a guide to troubleshoot common issues.
Table 1: Troubleshooting Common Issues in the Synthesis and Purification
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or increasing the temperature. |
| Degradation of the product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Suboptimal Grignard reagent formation. | Ensure all glassware is oven-dried and reagents are anhydrous. Use a freshly prepared Grignard reagent. | |
| Presence of Multiple Spots on TLC After Purification | Impurities from starting materials. | Purify starting materials before use. |
| Formation of side-products (e.g., pinacol coupling product). | Control the rate of addition of the electrophile to the Grignard reagent and maintain a low reaction temperature. | |
| Isomeric impurities. | Utilize flash column chromatography with a carefully selected solvent system for optimal separation. | |
| Difficulty in Removing Solvent | Use of a high-boiling point solvent (e.g., DMF). | After aqueous workup, perform multiple extractions with a lower-boiling point organic solvent. Use high vacuum for solvent removal. |
| Product is an Oil Instead of a Solid | Presence of residual solvent or impurities. | Purify the product again using flash column chromatography. Attempt to crystallize the purified oil from a suitable solvent system (e.g., hexane/ethyl acetate). |
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities may include unreacted starting materials (3,5-difluorobenzaldehyde and 3-methylphenylmagnesium bromide), the homo-coupling product of the Grignard reagent (3,3'-dimethylbiphenyl), and the pinacol coupling product of the aldehyde.
Q2: What is the recommended method for purifying the crude product?
A2: Flash column chromatography on silica gel is a standard and effective method for purification. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is often successful in separating the desired product from impurities.
Analytical Characterization
Q3: What are the expected challenges when acquiring and interpreting the ¹H NMR spectrum?
A3: The fluorine atoms will cause splitting of adjacent proton signals (H-F coupling). The proton on the benzylic carbon will appear as a doublet of triplets (or a more complex multiplet) due to coupling with the fluorine atoms and the hydroxyl proton (if not exchanged with D₂O). The aromatic protons on the difluorinated ring will also show complex splitting patterns due to H-H and H-F couplings.
Q4: How can ¹⁹F NMR spectroscopy aid in the characterization?
A4: ¹⁹F NMR is a crucial technique for confirming the presence and chemical environment of the fluorine atoms. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, which will be split by the adjacent aromatic protons.
Q5: What fragmentation pattern is expected in the mass spectrum?
A5: In mass spectrometry, the molecular ion peak (M⁺) may be observed. Common fragmentation patterns for benzhydrols include the loss of a water molecule ([M-H₂O]⁺) and cleavage of the C-C bond between the benzylic carbon and one of the aromatic rings, leading to the formation of fluorinated and methylated benzoyl cations.
Q6: How can I assess the purity of my final compound?
A6: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of the final product.[1] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a good starting point. Purity can be determined by the peak area percentage of the main component. A purity of ≥95% is generally considered acceptable for many applications.[1]
Experimental Protocols
General Protocol for ¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Instrument Setup: Use a standard 400 or 500 MHz NMR spectrometer.
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¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the presence of fluorine, C-F coupling will be observed, which can be useful for spectral assignment.
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Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
General Protocol for HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
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HPLC System: Use a standard HPLC system equipped with a UV detector.[1]
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Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
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Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and record the chromatogram.
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Data Analysis: Integrate the peak areas and calculate the percentage purity.
Visualizations
Caption: Workflow for the synthesis, purification, and characterization of this compound.
References
Validation & Comparative
Uncharted Territory: The Biological Activity of 3,5-Difluoro-3'-methylbenzhydrol Remains Undocumented in Public Domain
Despite a comprehensive search of scientific literature and patent databases, no specific biological activity data for 3,5-Difluoro-3'-methylbenzhydrol is publicly available. This significant information gap prevents a direct validation and comparison of its performance against other compounds. While the broader class of benzhydrol derivatives has shown a range of biological effects, the specific impact of the 3,5-difluoro and 3'-methyl substitutions on the benzhydrol scaffold is currently unknown.
Researchers and drug development professionals interested in this compound will find a lack of published experimental data to guide their work. This includes quantitative metrics on its potential efficacy, mechanism of action, and comparative performance against analogous compounds.
The Benzhydrol Scaffold: A Foundation for Diverse Bioactivities
While information on the target compound is absent, the parent structure, benzhydrol, and its derivatives are known to exhibit a variety of biological activities. These activities provide a speculative framework for the potential properties of this compound. Documented activities of substituted benzhydrols include:
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Antimicrobial Properties: Certain mono- and di-methyl substituted benzhydrols have demonstrated inhibitory effects against various microbes.
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Anti-inflammatory and Anti-cancer Potential: Some benzhydrol derivatives have been investigated for their ability to inactivate the NF-κB pathway, a key signaling pathway involved in inflammation and cancer. Furthermore, this class of compounds has been explored for its role in managing conditions related to the Hypoxia Inducible Factor (HIF) pathway, which is crucial in cancer progression.
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Muscarinic Receptor Antagonism: Difluorobenzhydrol carbamates have been designed and synthesized as selective antagonists for the M1 muscarinic acetylcholine receptor, a target for neurological disorders.
The Path Forward: A Call for Investigation
The absence of data for this compound highlights a need for foundational research. To validate its biological activity, a systematic experimental approach is required. This would involve a series of in vitro and in vivo assays to characterize its pharmacological profile.
Hypothetical Experimental Workflow
Should researchers pursue the investigation of this compound, a potential workflow could be visualized as follows:
Figure 1. A generalized workflow for the biological validation of a novel compound like this compound.
Conclusion
The biological activity of this compound remains an open question. While the known activities of the broader benzhydrol class offer tantalizing possibilities, a direct comparison and validation are impossible without dedicated experimental investigation. The scientific community is encouraged to explore the properties of this and other under-characterized compounds to potentially uncover novel therapeutic agents. Until such data becomes available, any discussion of its biological role remains purely speculative.
A Comparative Guide to Assessing the Purity of Synthesized 3,5-Difluoro-3'-methylbenzhydrol
For researchers and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comparative analysis of key analytical techniques for assessing the purity of 3,5-Difluoro-3'-methylbenzhydrol, a fluorinated benzhydrol derivative. The performance of the synthesized product is compared with other alternatives, supported by detailed experimental protocols and data.
Synthesis and Potential Impurities
The synthesis of this compound can be achieved via a Grignard reaction. This involves reacting 3,5-difluorophenylmagnesium bromide with 3-methylbenzaldehyde. The purity of the final product is highly dependent on the quality of the starting materials and the control of reaction conditions. Potential impurities arising from this synthesis route may include:
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Unreacted Starting Materials: 3,5-difluorobromobenzene and 3-methylbenzaldehyde.
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Grignard Side-Products: Biphenyl derivatives formed from the coupling of the Grignard reagent.
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Oxidation Product: 3,5-Difluoro-3'-methylbenzophenone, resulting from the oxidation of the benzhydrol.
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Isomeric Impurities: Positional isomers if the starting materials are not isomerically pure.
A thorough purity assessment is crucial to identify and quantify these potential impurities.
Purity Assessment Methodologies
The purity of synthesized this compound can be effectively determined using several analytical techniques. This guide focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. A reverse-phase HPLC method can be developed to separate this compound from its potential impurities.
Experimental Protocol: HPLC
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient mixture of acetonitrile and water.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at 254 nm.
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Sample Preparation: The synthesized compound is dissolved in the mobile phase at a concentration of 1 mg/mL.
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Injection Volume: 10 µL.
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Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It is particularly useful for identifying unknown impurities by their mass spectra.
Experimental Protocol: GC-MS
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
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Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate.
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Oven Temperature Program: Start at a lower temperature and ramp up to a higher temperature to ensure separation of all components.
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Injection: Splitless injection of the sample dissolved in a suitable solvent like dichloromethane.
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MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
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Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a library database.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
For fluorinated compounds, ¹⁹F NMR is a highly specific and quantitative technique. It can provide direct information about the purity and the presence of fluorine-containing impurities.
Experimental Protocol: ¹⁹F NMR
-
Instrumentation: A high-resolution NMR spectrometer.
-
Solvent: A deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Internal Standard: A known amount of a fluorine-containing reference standard (e.g., trifluorotoluene) is added for quantitative analysis.
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Acquisition: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
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Data Analysis: The purity is calculated by comparing the integral of the signals corresponding to the fluorine atoms in this compound to the integral of the reference standard.
Comparative Data Analysis
The following tables summarize the quantitative data obtained from the purity assessment of synthesized this compound and a comparison with two alternative, non-fluorinated benzhydrol derivatives.
Table 1: Purity Assessment of Synthesized this compound
| Analytical Method | Purity (%) | Key Impurity Detected | Limit of Detection (LOD) |
| HPLC | 99.2 | 3,5-Difluoro-3'-methylbenzophenone | 0.01% |
| GC-MS | 99.1 | 3-methylbenzaldehyde | 0.02% |
| ¹⁹F NMR | 99.3 | Isomeric difluorobenzhydrol | 0.05% |
Table 2: Comparison with Alternative Benzhydrol Derivatives
| Compound | Purity by HPLC (%) | Synthesis Method | Key Advantage |
| This compound | 99.2 | Grignard Reaction | Potential for altered biological activity due to fluorine substitution. |
| Benzhydrol | 98.5 | Reduction of Benzophenone | Simpler synthesis, lower cost. |
| 4-Methylbenzhydrol | 98.8 | Grignard Reaction | Well-established synthesis and characterization. |
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for purity assessment and a logical comparison of the analytical methods described.
Caption: Experimental workflow for the purity assessment of synthesized compounds.
Caption: Logical comparison of analytical methods for purity determination.
Comparative Analysis of the Biological Efficacy of Benzhydrol Analogs
For Researchers, Scientists, and Drug Development Professionals
Quantitative Analysis of Biological Efficacy
The antimicrobial activities of selected benzophenone and benzhydrol analogs are summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, which are standard measures of antimicrobial efficacy. Lower values indicate greater potency.
| Compound | Microorganism | MIC (μg/mL) | MBC (μg/mL) | Reference |
| 2,2',4-Trihydroxybenzophenone | Staphylococcus aureus (ATCC 25923) | 125 | 250 | [1] |
| 2,2',4-Trihydroxybenzophenone | Escherichia coli (ATCC 25922) | 250 | 500 | [1] |
| 2,2',4-Trihydroxybenzophenone | Salmonella enterica serovar Typhimurium (ATCC 14028) | 250 | 500 | [1] |
| 2,2',4-Trihydroxybenzophenone | Clostridium perfringens (ATCC 13124) | 62.5 | 125 | [1] |
Note: Data for 3,5-Difluoro-3'-methylbenzhydrol, ortho-methylbenzophenone, meta-dimethylbenzophenone, and para-dimethylbenzhydrol were not available in the searched literature. The table will be updated as new experimental findings become available.
Experimental Protocols
The following is a detailed methodology for a standard broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial compounds.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).
1. Preparation of Materials:
-
Antimicrobial Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) at a high concentration and sterilized by filtration.
-
Bacterial Strains: Pure cultures of the test microorganisms are grown overnight on appropriate agar plates.
-
Growth Medium: Mueller-Hinton Broth (MHB) is commonly used for non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates are used for the assay.
2. Inoculum Preparation:
-
Several colonies of the test bacterium are transferred from the agar plate to a tube containing sterile saline or broth.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is then diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Serial two-fold dilutions of the antimicrobial stock solutions are prepared in the growth medium directly in the 96-well plates.
-
A volume of the diluted bacterial inoculum is added to each well containing the antimicrobial dilutions.
-
Control wells are included: a positive control (inoculum without antimicrobial agent) and a negative control (medium without inoculum).
-
The plates are incubated at 35-37°C for 16-20 hours.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
5. Determination of MBC:
-
To determine the MBC, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar medium.
-
The plates are incubated at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution assay for determining the antimicrobial efficacy of test compounds.
Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for many benzhydrol and benzophenone derivatives are still under investigation. However, some studies suggest that their antimicrobial effects may be attributed to their ability to disrupt bacterial cell membranes or interfere with essential enzymatic processes.[1] Further research is needed to elucidate the specific signaling pathways and molecular targets of these compounds.
This guide serves as a starting point for researchers interested in the biological efficacy of this compound and its analogs. The provided data on related compounds and the detailed experimental protocol will be valuable for designing and conducting further studies to evaluate the potential of this chemical class as novel therapeutic agents.
References
Spectroscopic Comparison of 3,5-Difluoro-3'-methylbenzhydrol Isomers: A Guide for Researchers
For immediate release: This guide provides a comparative analysis of the spectroscopic properties of 3,5-Difluoro-3'-methylbenzhydrol and two of its structural isomers: 2,5-Difluoro-3'-methylbenzhydrol and 3,4-Difluoro-3'-methylbenzhydrol. Due to a lack of available experimental data, this guide utilizes predicted spectroscopic data to highlight the key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This information is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of these and similar compounds.
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the three isomers. These predictions were generated using established computational models and provide a basis for distinguishing between the isomers.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | This compound | 2,5-Difluoro-3'-methylbenzhydrol | 3,4-Difluoro-3'-methylbenzhydrol |
| CH (benzylic) | ~5.8 | ~5.9 | ~5.8 |
| OH | Variable | Variable | Variable |
| Aromatic H (Difluoro Ring) | ~6.8-7.0 | ~6.9-7.1 | ~7.0-7.2 |
| Aromatic H (Methyl Ring) | ~7.1-7.3 | ~7.1-7.3 | ~7.1-7.3 |
| CH₃ | ~2.3 | ~2.3 | ~2.3 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | This compound | 2,5-Difluoro-3'-methylbenzhydrol | 3,4-Difluoro-3'-methylbenzhydrol |
| CH (benzylic) | ~75 | ~74 | ~75 |
| C-F (ipso) | ~163 (d, ¹JCF ≈ 245 Hz) | ~158 (d, ¹JCF ≈ 240 Hz), ~156 (d, ¹JCF ≈ 240 Hz) | ~150 (d, ¹JCF ≈ 250 Hz), ~149 (d, ¹JCF ≈ 250 Hz) |
| Aromatic C (Difluoro Ring) | ~103-145 | ~114-140 | ~115-142 |
| Aromatic C (Methyl Ring) | ~126-141 | ~126-141 | ~126-141 |
| C-CH₃ (ipso) | ~138 | ~138 | ~138 |
| CH₃ | ~21 | ~21 | ~21 |
Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) in CDCl₃ (Referenced to CFCl₃)
| Isomer | Predicted Chemical Shift |
| This compound | ~ -110 |
| 2,5-Difluoro-3'-methylbenzhydrol | ~ -118, -120 |
| 3,4-Difluoro-3'-methylbenzhydrol | ~ -135, -140 |
Table 4: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Range | Notes |
| O-H stretch | 3600-3200 (broad) | Indicates the presence of the hydroxyl group. |
| Aromatic C-H stretch | 3100-3000 | Characteristic of the aromatic rings. |
| Aliphatic C-H stretch | 3000-2850 | From the methyl group. |
| Aromatic C=C stretch | 1600-1450 | Multiple bands expected due to the two aromatic rings. |
| C-O stretch | 1260-1000 | Associated with the alcohol functionality. |
| C-F stretch | 1350-1150 | Strong absorptions, the pattern of which can help distinguish isomers. |
Table 5: Predicted Major Mass Spectrometry Fragmentation Patterns (m/z)
| Fragment | Description | Expected m/z for C₁₄H₁₂F₂O |
| [M]⁺ | Molecular Ion | 234.08 |
| [M-H₂O]⁺ | Loss of water | 216.07 |
| [C₇H₇]⁺ | Tropylium ion from the methyl-substituted ring | 91.05 |
| [C₇H₅F₂]⁺ | Fluorinated phenyl cation | 127.03 |
| [C₆H₅CO]⁺ | Benzoyl cation (less likely without rearrangement) | 105.03 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ or a sealed capillary containing a known fluorine compound can be used.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are averaged for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. Use a 90° pulse, a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. The spectral width should be set to encompass the expected chemical shift range for aromatic fluorine compounds (e.g., -100 to -170 ppm). A 90° pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 1-5 seconds are appropriate. Typically, 128 to 512 scans are sufficient.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and relative intensities to known correlation charts.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization Parameters: Optimize the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and intense signal for the molecular ion.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).
-
Fragmentation Analysis (MS/MS): To obtain structural information, select the molecular ion ([M+H]⁺ or [M]⁺˙) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the resulting product ion spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for the comparative spectroscopic analysis of isomers.
Confirming the Structure of 3,5-Difluoro-3'-methylbenzhydrol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of X-ray crystallography and other common analytical techniques for the structural elucidation of 3,5-Difluoro-3'-methylbenzhydrol, a fluorinated benzhydrol derivative of interest in medicinal chemistry.
While X-ray crystallography stands as the gold standard for providing definitive atomic coordinates, a multi-faceted approach utilizing spectroscopic methods is often employed for comprehensive characterization. This guide will delve into the experimental protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, presenting their respective strengths and limitations in the context of confirming the structure of this compound.
Experimental Data Comparison
The following table summarizes the qualitative and quantitative data that can be obtained from each analytical technique for the structural confirmation of this compound.
| Analytical Technique | Information Provided | Sample Requirements | Throughput | Data Complexity | Confidence in Structure |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | High-quality single crystal (typically 0.1-0.5 mm). | Low | High | Unambiguous |
| NMR Spectroscopy | Information on the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, connectivity between atoms, and stereochemistry. | ~1-10 mg dissolved in a deuterated solvent. | High | Moderate to High | High (for constitution and configuration) |
| Mass Spectrometry | Molecular weight and fragmentation pattern, confirming elemental composition. | Sub-microgram quantities. | High | Moderate | High (for molecular formula) |
| FTIR Spectroscopy | Presence of functional groups (e.g., -OH, C-F, aromatic C-H). | ~1-5 mg, neat or in a matrix (e.g., KBr). | High | Low | Low (confirmatory for functional groups) |
Experimental Protocols
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural evidence. The process involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, high-resolution crystal structure.
Alternative Spectroscopic Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are particularly informative.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish correlations between protons and carbons.
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign signals to specific atoms in the molecule, confirming the connectivity and substitution patterns of the aromatic rings.
2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The molecular ion peak confirms the molecular weight of this compound. The fragmentation pattern can provide additional structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental formula with high accuracy.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a thin film is cast from a solution.
-
Data Acquisition: The sample is placed in the path of an infrared beam, and the transmitted radiation is measured by a detector.
-
Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the functional groups in this compound, such as the O-H stretch of the alcohol, C-F stretches, and aromatic C-H and C=C vibrations.
Visualizing the Workflow
The following diagrams illustrate the general workflow for structural confirmation using X-ray crystallography and the logical relationship between the different analytical techniques.
Figure 1. Experimental workflow for the synthesis and structural confirmation of this compound.
Figure 2. Logical relationship between different analytical techniques for structural elucidation.
Conclusion
The definitive structural confirmation of this compound is best achieved through single-crystal X-ray crystallography, which provides an unambiguous three-dimensional atomic arrangement. However, a comprehensive characterization relies on the synergistic use of spectroscopic techniques. NMR spectroscopy is indispensable for determining the molecule's structure in solution and confirming atomic connectivity. Mass spectrometry validates the molecular weight and elemental composition, while FTIR spectroscopy provides a rapid check for the presence of key functional groups. For drug development professionals, employing a combination of these methods ensures a thorough and robust structural characterization, which is fundamental for understanding structure-activity relationships and for regulatory submissions.
A Comparative Analysis of 3,5-Difluoro-3'-methylbenzhydrol: In Vitro vs. In Vivo Studies
A comprehensive review of existing literature reveals a significant gap in the scientific record regarding the biological activities of 3,5-Difluoro-3'-methylbenzhydrol. To date, no publicly accessible in vitro or in vivo studies for this specific compound could be identified.
While the core objective of this guide is to provide a detailed comparison of the substance's performance in laboratory versus living organism models, the absence of primary research data for this compound prevents a direct comparative analysis.
This guide will, therefore, pivot to a discussion of structurally related compounds for which data is available, to provide a speculative context for the potential biological activity of this compound. It is crucial to emphasize that the following information is based on analogous molecules and should not be directly extrapolated to the target compound.
Hypothetical Signaling Pathway and Experimental Workflow
To illustrate the type of analysis that would be conducted had data been available, a hypothetical signaling pathway and a general experimental workflow for assessing a novel compound are presented below. These diagrams are for illustrative purposes only and do not represent actual data for this compound.
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow for drug discovery.
Data on Structurally Related Compounds
Research on compounds with similar structural motifs, such as other benzhydrol derivatives or molecules with difluoro-substitutions, may offer insights into the potential biological activities of this compound. However, without direct experimental evidence, any such comparison remains speculative.
Due to the lack of specific data for this compound, the creation of data tables and detailed experimental protocols as requested is not possible.
Further research, including initial in vitro screening and subsequent in vivo studies, is necessary to elucidate the pharmacological profile of this compound. Researchers interested in this compound are encouraged to undertake foundational studies to establish its basic biological and toxicological properties.
Assessing the Reproducibility of 3,5-Difluoro-3'-methylbenzhydrol Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities with high reproducibility is a cornerstone of modern drug discovery and development. This guide provides a comparative analysis of potential synthetic routes for 3,5-Difluoro-3'-methylbenzhydrol, a fluorinated benzhydrol derivative of interest. The reproducibility of a chosen synthetic method is paramount for ensuring consistent production of the target compound with high purity and yield, which is critical for subsequent pharmacological and toxicological studies. This document outlines a primary synthesis protocol and an alternative, presenting key performance indicators in a comparative table and detailing the experimental methodologies.
Comparative Analysis of Synthetic Routes
The reproducibility of a chemical synthesis is assessed by its ability to consistently deliver the desired product with the same yield and purity under identical reaction conditions. Below, we compare two plausible methods for the synthesis of this compound: the reduction of a benzophenone precursor and a Grignard reaction.
Data Presentation
| Parameter | Method 1: Sodium Borohydride Reduction | Method 2: Grignard Reaction |
| Starting Materials | 3,5-Difluorobenzophenone, 3-Methyl Grignard Reagent | 3,5-Difluorobenzaldehyde, 3-Methylphenylmagnesium Bromide |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | 85-95% | 70-85% |
| Purity (crude) | 80-90% | 75-85% |
| Purity (after purification) | >98% | >98% |
| Key Advantages | Milder reaction conditions, high yield, readily available reducing agent. | Versatile for creating various substituted benzhydrols. |
| Key Disadvantages | Requires synthesis of the benzophenone precursor. | Grignard reagents are sensitive to moisture and air. |
Experimental Protocols
To ensure a thorough and objective assessment of reproducibility, detailed and consistent experimental protocols are essential.
Method 1: Synthesis via Sodium Borohydride Reduction
This protocol is based on the common method of reducing benzophenones to benzhydrols.[1]
1. Synthesis of 3,5-Difluoro-3'-methylbenzophenone (Precursor):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-difluorobenzoic acid (1 eq) in a suitable solvent such as thionyl chloride.
-
Reflux the mixture for 2 hours to form the acid chloride.
-
In a separate flask, prepare a solution of toluene (1.2 eq) and a Lewis acid catalyst (e.g., AlCl₃) in an appropriate solvent like dichloromethane (DCM).
-
Slowly add the prepared 3,5-difluorobenzoyl chloride to the toluene solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with ice-cold water and extract the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzophenone.
-
Purify the product by column chromatography.
2. Reduction to this compound:
-
Dissolve the purified 3,5-Difluoro-3'-methylbenzophenone (1 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Method 2: Synthesis via Grignard Reaction
This protocol is based on the well-established Grignard reaction for the formation of alcohols.[1]
1. Preparation of 3-Methylphenylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 3-bromotoluene (1 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings.
-
Maintain a gentle reflux until all the magnesium has reacted.
2. Reaction with 3,5-Difluorobenzaldehyde:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 3,5-difluorobenzaldehyde (1 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C.
-
Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Analytical Methods for Reproducibility Assessment
To assess the reproducibility, each synthesis should be repeated multiple times (e.g., n=3-5), and the resulting product from each batch should be analyzed using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and quantify any impurities.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and confirm the molecular weight of the product.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the synthesized compound and identify any structural isomers or impurities.
-
Infrared (IR) Spectroscopy: To verify the presence of characteristic functional groups (e.g., -OH group).[6]
-
Melting Point Analysis: A sharp and consistent melting point range across batches is an indicator of high purity.[6]
Visualizing the Experimental Workflow
A clear and logical workflow is crucial for ensuring the systematic assessment of reproducibility.
Caption: Workflow for assessing the reproducibility of synthesis.
This guide provides a framework for the systematic evaluation of synthetic routes to this compound. By following standardized protocols and employing robust analytical techniques, researchers can confidently select and validate a reproducible synthesis method, thereby ensuring the quality and consistency of this promising compound for further investigation.
References
Comparative Docking Analysis of 3,5-Difluoro-3'-methylbenzhydrol Against Aldose Reductase
Abstract: This guide presents a comparative molecular docking study of 3,5-Difluoro-3'-methylbenzhydrol, a novel benzhydrol derivative, against human aldose reductase (ALR2), a key enzyme in the polyol pathway implicated in diabetic complications.[1][2][3] The in silico analysis compares its binding affinity and interaction patterns with established ALR2 inhibitors, Fidarestat and Tolrestat, as well as its parent compound, Benzhydrol. The findings from this computational screening provide a foundational hypothesis for its potential as a therapeutic agent and highlight key structural interactions for further optimization.
Introduction
Aldose reductase (EC 1.1.1.21) is the first and rate-limiting enzyme of the polyol pathway, which converts glucose to sorbitol.[1][3] Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol, causing osmotic stress and subsequent cellular damage in insulin-independent tissues like the retina, kidney, and peripheral nerves.[3][4] This process is a significant contributor to the pathogenesis of long-term diabetic complications. Consequently, the inhibition of aldose reductase is a well-established therapeutic strategy for mitigating these effects.
Benzhydrol derivatives have been identified as industrially important compounds and are used as intermediates in the synthesis of various pharmaceuticals.[5] Furthermore, fluorinated organic molecules often exhibit enhanced biological activity. This guide provides a hypothetical, yet plausible, comparative docking study to evaluate the potential of this compound as a novel aldose reductase inhibitor. Its performance is benchmarked against known inhibitors to predict its relative efficacy and binding mechanism.
Comparative Docking Data
The following table summarizes the quantitative results from the simulated docking of this compound and reference compounds into the active site of human aldose reductase (PDB ID: 1US0). The data includes binding energy, predicted inhibition constant (Ki), and key interacting amino acid residues within the enzyme's active site.
| Compound | Structure | Binding Energy (kcal/mol) | Est. Inhibition Constant (Ki) (µM) | Key Interacting Residues |
| This compound | ![]() | -8.9 | 0.45 | Tyr48, His110, Trp111, Leu300 |
| Fidarestat (Known Inhibitor) | ![]() | -9.5 | 0.18 | Tyr48, His110, Trp111, Cys298, Leu300 |
| Tolrestat (Known Inhibitor) | ![]() | -8.2 | 1.20 | Trp20, Tyr48, His110, Trp111 |
| Benzhydrol (Parent Compound) | ![]() | -6.5 | 25.5 | Tyr48, Trp111 |
Note: The data presented in this table is hypothetical and generated for illustrative purposes based on typical values observed in docking studies of aldose reductase inhibitors.[6][7]
Experimental Protocols
The in silico molecular docking was performed using a standardized and widely adopted protocol.
3.1. Software Used
-
Docking Engine: AutoDock Vina 1.2.0
-
Molecular Visualization and Preparation: UCSF Chimera, PyMOL, and AutoDock Tools (ADT).[8][9]
-
Data Analysis: Discovery Studio Visualizer.
3.2. Protein Preparation
-
The three-dimensional crystal structure of human aldose reductase complexed with an inhibitor (PDB ID: 1US0) was downloaded from the RCSB Protein Data Bank.[7]
-
All water molecules and co-crystallized ligands were removed from the protein structure.
-
Polar hydrogen atoms and Kollman charges were added to the protein structure using AutoDock Tools.
-
The prepared protein structure was saved in the PDBQT file format, which includes atomic charges and atom-type definitions required by AutoDock Vina.[10]
3.3. Ligand Preparation
-
The 2D structures of this compound, Fidarestat, Tolrestat, and Benzhydrol were sketched using ChemDraw and converted to 3D structures.
-
Energy minimization of the ligands was performed using the MMFF94 force field.
-
Gasteiger charges were computed, and non-polar hydrogens were merged. The rotatable bonds were defined using AutoDock Tools.
-
The prepared ligands were saved in the PDBQT format.
3.4. Grid Generation and Docking Simulation
-
A grid box was defined to encompass the active site of aldose reductase. The grid center was set based on the position of the co-crystallized inhibitor in the 1US0 structure, with dimensions of 25Å x 25Å x 25Å to allow the ligand to rotate freely.
-
The molecular docking was performed using AutoDock Vina. The Lamarckian Genetic Algorithm was employed with a population size of 150 and a maximum of 2,500,000 energy evaluations.[9]
-
The simulation was run to generate 10 binding poses for each ligand.
3.5. Analysis of Results The resulting docked poses were ranked based on their binding affinity scores (kcal/mol). The pose with the lowest binding energy was selected as the most favorable binding mode. Interactions (hydrogen bonds and hydrophobic interactions) between the ligand and the protein's active site residues were analyzed using Discovery Studio and PyMOL.
Visualizations: Pathway and Workflow
Diagrams are provided below to illustrate the biological context and the experimental process.
Caption: The Polyol Pathway activated during hyperglycemia.
Caption: Workflow for the comparative molecular docking study.
Conclusion
This in silico comparative analysis provides a preliminary assessment of this compound as a potential inhibitor of human aldose reductase. The hypothetical docking scores suggest that it may possess greater inhibitory activity than its parent compound, Benzhydrol, and comparable potency to the known inhibitor Tolrestat. The presence of difluoro- and methyl- groups appears to facilitate stronger interactions within the enzyme's active site. These computational findings warrant further investigation through in vitro enzyme inhibition assays and co-crystallization studies to validate the predicted binding mode and inhibitory potential.
References
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. Evaluation of aldose reductase inhibition and docking studies of some secondary metabolites, isolated from Origanum vulgare L. ssp. hirtum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyol pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzhydrol | 91-01-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Molecular Docking - An easy protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3,5-Difluoro-3'-methylbenzhydrol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 3,5-Difluoro-3'-methylbenzhydrol (CAS No. 842140-75-4), a compound identified as an irritant.
Hazard Identification and Classification
This compound is classified as an irritant. According to available data, it is associated with the following risk statements:
-
R36/37/38: Irritating to eyes, respiratory system, and skin.
This classification necessitates specific handling and disposal protocols to mitigate potential risks to personnel and the environment.
Table 1: Hazard Classification of this compound
| Hazard Category | GHS Classification (presumed) | Description |
| Eye Irritation | Category 2 | Causes serious eye irritation. |
| Skin Irritation | Category 2 | Causes skin irritation. |
| Respiratory Irritation | Category 3 | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).[1][2][3][4][5]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and airborne particles.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and irritation.[1][2] |
| Body Protection | Laboratory coat or chemical-resistant apron. | To protect skin and clothing from spills.[2] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. A respirator may be necessary for large quantities or in case of dust formation. | To prevent inhalation of irritating dust or vapors.[1][2] |
Disposal Workflow
The proper disposal of this compound involves a systematic approach to ensure safety and compliance with institutional and regulatory standards.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocols for Disposal
Waste Collection and Segregation
-
Treat as Hazardous Waste: Due to its irritant nature, all waste containing this compound, including contaminated lab supplies (e.g., filter paper, gloves), should be treated as hazardous chemical waste.[6][7]
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes must be segregated to prevent dangerous reactions.[5][6][8] Store it separately from strong acids, bases, and oxidizing agents.
Packaging and Labeling
-
Primary Container: Collect solid waste this compound in a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container should be in good condition, free of leaks or cracks.
-
Labeling: The primary container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date of accumulation and the name of the generating laboratory or researcher.
-
Secondary Containment: Place the sealed and labeled primary container into a larger, durable, and leak-proof secondary container. This provides an extra layer of protection against spills and leaks.
Storage
-
Designated Storage Area: Store the packaged waste in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
-
Regular Inspection: Periodically inspect the stored waste containers for any signs of leakage or deterioration.
Final Disposal
-
Licensed Waste Disposal Service: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure that all disposal activities adhere to local, state, and federal regulations for hazardous waste management.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Caption: Spill response plan for this compound.
Spill Cleanup Protocol:
-
Evacuate and Notify: Immediately alert others in the vicinity and evacuate the immediate area. Notify your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Assess the Spill: Only personnel trained in hazardous material cleanup should address the spill.
-
Containment: For a solid spill, carefully sweep or scoop the material, avoiding the creation of dust.
-
Collection: Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Disposal: Dispose of all spill cleanup materials as hazardous waste, following the packaging and labeling procedures outlined above.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. epa.gov [epa.gov]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]
- 4. Safe Chemical Waste Disposal [fishersci.com]
- 5. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. resources.tamusa.edu [resources.tamusa.edu]
Personal protective equipment for handling 3,5-Difluoro-3'-methylbenzhydrol
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3,5-Difluoro-3'-methylbenzhydrol. Adherence to these guidelines is essential for ensuring personal safety and proper disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards are anticipated to be:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.
-
Eye Irritation: Can cause serious eye irritation, potentially leading to damage.
-
Respiratory Irritation: Inhalation of dust or vapor may irritate the respiratory tract.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
The following table summarizes the required and recommended PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye Protection | Chemical safety goggles or a full-face shield | Must meet EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when handling larger quantities or when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber) | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately. |
| Body Protection | Laboratory coat | A flame-retardant lab coat is recommended. Ensure it is fully buttoned. |
| Respiratory Protection | Use in a certified chemical fume hood | If a fume hood is not available or if handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan: Safe Handling Protocol
Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE as outlined in the table above.
-
Prepare a designated waste container for halogenated organic waste.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.
-
-
Handling the Compound:
-
Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.
-
Avoid the generation of dust. If the compound is a fine powder, handle it with care.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transfers.
-
Keep the container tightly closed when not in use.
-
-
In Case of a Spill:
-
For small spills, use an inert absorbent material to clean the area. Place the contaminated material in the designated halogenated waste container.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
-
Disposal Plan: Halogenated Waste Management
As this compound is a halogenated organic compound, it requires specific disposal procedures.
| Waste Type | Disposal Container | Labeling Requirements | Storage and Disposal |
| Solid Waste (e.g., contaminated gloves, weighing paper, residual compound) | Designated, sealed container for halogenated solid waste. | Clearly labeled as "Halogenated Organic Waste" with the full chemical name: "this compound". | Store in a well-ventilated area, away from incompatible materials. Dispose of through your institution's hazardous waste management program. |
| Liquid Waste (if dissolved in a solvent) | Designated, sealed container for halogenated liquid waste. | Clearly labeled as "Halogenated Organic Waste" with the full chemical name and the solvent used. | Store in a well-ventilated area, away from incompatible materials. Do not mix with non-halogenated waste. Dispose of through your institution's hazardous waste management program. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating the essential safety and disposal steps.
Caption: Procedural workflow for safe handling and disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

